Indapamide hemihydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
180004-24-4 |
|---|---|
Molecular Formula |
C32H34Cl2N6O7S2 |
Molecular Weight |
749.7 g/mol |
IUPAC Name |
bis(4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide);hydrate |
InChI |
InChI=1S/2C16H16ClN3O3S.H2O/c2*1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23;/h2*2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23);1H2 |
InChI Key |
GPFKQEHXQLDCEK-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Indapamide hemihydrate; Indapamide hydrate; D06401; Tenaxil; UNII-W0LY35K007; |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Indapamide Hemihydrate from 4-Chloro-3-Sulphamoylbenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indapamide, a diuretic and antihypertensive drug, is synthesized from the key starting material 4-chloro-3-sulphamoylbenzoic acid through several efficient pathways. This technical guide provides an in-depth analysis of the primary synthetic routes, including both classical and modern methodologies. Detailed experimental protocols, quantitative data on yields and purity, and diagrammatic representations of the synthesis workflows are presented to offer a comprehensive resource for researchers and professionals in the field of pharmaceutical development. The guide focuses on two main strategies: a traditional two-step approach involving an acid chloride intermediate and a more direct one-pot condensation method, while also touching upon the final crystallization to obtain Indapamide hemihydrate.
Introduction
Indapamide is a sulfonamide diuretic with an indole ring structure, widely used in the treatment of hypertension.[1][2] Its synthesis primarily originates from 4-chloro-3-sulphamoylbenzoic acid. The core of the synthesis involves the formation of an amide bond between 4-chloro-3-sulphamoylbenzoic acid and 1-amino-2,3-dihydro-2-methyl-1H-indole.[1] This can be achieved through different chemical strategies, each with its own set of advantages and challenges regarding yield, purity, safety, and cost-effectiveness. This guide will explore the most common and effective synthesis pathways.
Synthesis Pathways
Two primary pathways for the synthesis of Indapamide from 4-chloro-3-sulphamoylbenzoic acid have been extensively reported:
-
Pathway A: The Acyl Chloride Route. This is a conventional two-step method.
-
Pathway B: The One-Pot Condensation Route. This approach utilizes a coupling agent to facilitate the direct reaction between the carboxylic acid and the amine.
Pathway A: The Acyl Chloride Route
This traditional method involves the initial conversion of 4-chloro-3-sulphamoylbenzoic acid to its more reactive acyl chloride derivative, 4-chloro-3-sulphamoylbenzoyl chloride. This intermediate is then reacted with 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride to form Indapamide.[3][4]
Step 1: Formation of 4-chloro-3-sulphamoylbenzoyl chloride
4-chloro-3-sulphamoylbenzoic acid is reacted with a chlorinating agent, typically thionyl chloride (SOCl₂), to yield the corresponding acyl chloride.[3][5]
Step 2: Condensation with 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride
The synthesized 4-chloro-3-sulphamoylbenzoyl chloride is then condensed with 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride generated during the reaction.[3][4]
Diagram of the Acyl Chloride Pathway
Caption: Acyl Chloride Pathway for Indapamide Synthesis.
Pathway B: One-Pot Condensation Route
To circumvent the use of hazardous reagents like thionyl chloride and to simplify the process, one-pot condensation methods have been developed.[6][7] These methods involve the direct coupling of 4-chloro-3-sulphamoylbenzoic acid with 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride using a dehydrating condensation agent.
Commonly used condensing agents include:
-
N,N'-Dicyclohexylcarbodiimide (DCC)[8]
The reaction is typically carried out in an aprotic organic solvent in the presence of a base like triethylamine.[6][8]
Diagram of the One-Pot Condensation Pathway
Caption: One-Pot Condensation Pathway for Indapamide Synthesis.
Experimental Protocols
Protocol for Acyl Chloride Route
Step 1: Synthesis of 4-chloro-3-sulphamoylbenzoyl chloride [3]
-
Reactants: 4-chloro-3-sulphamoylbenzoic acid, Thionyl chloride.
-
Procedure: A mixture of 4-chloro-3-sulphamoylbenzoic acid and an excess of thionyl chloride is refluxed. After the reaction is complete, the excess thionyl chloride is removed by distillation.
-
Yield: 97.4%[3]
Step 2: Synthesis of Indapamide [3]
-
Reactants: 4-chloro-3-sulphamoylbenzoyl chloride, 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride, Triethylamine.
-
Solvent: Tetrahydrofuran or another suitable aprotic solvent.[4]
-
Procedure: 1-amino-2,3-dihydro-2-methyl-1H-indole hydrochloride is dissolved in the solvent, and triethylamine is added. The solution is cooled, and a solution of 4-chloro-3-sulphamoylbenzoyl chloride in the same solvent is added dropwise. The reaction mixture is stirred at a controlled temperature. After completion, the product is isolated by filtration and purified.
-
Yield: 77.4%[3]
Protocol for One-Pot Condensation Route (using DIC)[6]
-
Reactants: 4-chloro-3-sulphamoylbenzoic acid, N-amino-2-methylindoline hydrochloride, N,N'-Diisopropylcarbodiimide (DIC), Triethylamine.
-
Solvent: Dichloromethane.[6]
-
Procedure: N-amino-2-methylindoline hydrochloride is suspended in dichloromethane, and triethylamine is added with stirring. The mixture is cooled to 10°C. N,N'-DIC and 4-chloro-3-sulphamoylbenzoic acid are then added. The reaction is maintained at 15°C for 10 hours. After the reaction, the insoluble by-products are filtered off, and the solvent is evaporated. The crude product is recrystallized from an isopropanol-water solution.
-
Yield: 89.9%[6]
Quantitative Data Summary
The following tables summarize the quantitative data from various reported synthesis methods.
Table 1: Yields for the Acyl Chloride Route
| Step | Starting Materials | Reagents | Yield (%) | Reference |
| 1. Acyl Chloride Formation | 4-chloro-3-sulphamoylbenzoic acid | Thionyl chloride | 97.4 | [3] |
| 2. Condensation | 4-chloro-3-sulphamoylbenzoyl chloride, 1-amino-2,3-dihydro-2-methyl-1H-indole HCl | Triethylamine | 77.4 | [3] |
Table 2: Yields and Conditions for the One-Pot Condensation Route
| Condensing Agent | Solvent | Base | Reaction Time (h) | Reaction Temp (°C) | Yield (%) | Purity (HPLC) | Reference |
| N,N'-Diisopropylcarbodiimide (DIC) | Dichloromethane | Triethylamine | 10 | 15 | 89.9 | - | [6] |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Dichloromethane | Triethylamine | 4 | 4 | 83.4 | - | [8] |
| Chloro-1,3-dimethyl-2-chloroimidazoline | Ethyl Acetate | Triethylamine | 12 | Room Temp | 89.4 | 99.67% | [9] |
| Chloro-1,3-dimethyl-2-chloroimidazoline | THF | Pyridine | 16 | Room Temp | 93.1 | 99.72% | [10] |
Crystallization of this compound
The final step in the synthesis is the purification of the crude Indapamide. Recrystallization from a mixture of isopropanol and water is a common method to obtain the product in a crystalline form.[6][9] Indapamide can exist as a hemihydrate, which is a non-stoichiometric hydrate where water molecules are weakly bound within the crystal structure.[11][12] The presence of water can be up to 3% by weight as per the European Pharmacopoeia.[12]
Conclusion
The synthesis of this compound from 4-chloro-3-sulphamoylbenzoic acid can be effectively achieved through two main pathways. The traditional acyl chloride route is a well-established method, while the one-pot condensation approach offers a more streamlined, safer, and often higher-yielding alternative. The choice of condensing agent in the one-pot method significantly influences the reaction conditions and outcomes. Proper purification, typically through recrystallization, is crucial to obtain the final product with the desired purity and in its hemihydrate form. This guide provides the foundational knowledge and detailed protocols to aid in the successful synthesis and development of Indapamide.
References
- 1. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. scholars.mssm.edu [scholars.mssm.edu]
- 4. US5110946A - Preparation of 4-chloro-3-sulphamoyl-n-(2,3-dihydro-2-methyl-1h-indol-1-yl)-benzamide from 2,3-dihydro-2-methyl-1h-indole and hydroxylamine-o-sulphonic acid - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]
- 7. Synthesis method of indapamide - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN100422146C - Synthesis method of indapamide - Google Patents [patents.google.com]
- 9. Method for synthesizing indapamide - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN101717359B - Method for synthesizing indapamide - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure of indapamide determined from powered diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Chemical and Physical Properties of Indapamide Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core chemical and physical properties of Indapamide Hemihydrate. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and structural relationships.
Chemical Identity and Structure
Indapamide is a thiazide-like diuretic and antihypertensive agent.[1] It is classified as a non-thiazide sulfonamide diuretic.[2] The hemihydrate form indicates the presence of one water molecule for every two molecules of indapamide.[3][4]
| Identifier | Value | Reference |
| IUPAC Name | bis(4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide);hydrate | [3] |
| CAS Number | 180004-24-4 | [3][5][6] |
| Molecular Formula | C₃₂H₃₄Cl₂N₆O₇S₂ (representing 2 indapamide molecules and 1 water molecule) | [3][6] |
| Molecular Weight | 749.7 g/mol | [3][6] |
| Parent Compound Formula | C₁₆H₁₆ClN₃O₃S | [1] |
| Parent Compound M.W. | 365.8 g/mol | [1] |
Physicochemical Properties
This compound's physicochemical properties are crucial for its formulation, delivery, and pharmacokinetic profile. It is categorized as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[5]
| Property | Value | Reference |
| Physical Description | White to yellowish-white crystalline powder, odorless. | [7] |
| Melting Point | 160-162 °C | [1][5][8] |
| pKa | 8.8 ± 0.2 (at 25 °C) | [1][5] |
| LogP | 2.2 | [1][5] |
| Aqueous Solubility | 75 mg/L (practically insoluble) | [5] |
| Organic Solvent Solubility | Soluble in DMSO, methanol, ethanol, acetonitrile, glacial acetic acid, and ethyl acetate. | [5][7] |
Crystallography and Polymorphism
Indapamide can exist in various crystalline forms, including a non-stoichiometric hydrate where water molecules are weakly and reversibly bound within the crystal structure.[9][10] This means the crystal framework remains largely unchanged during hydration and dehydration.[9] Studies have confirmed the existence of one polymorphic form and three pseudopolymorphic forms (solvates) of indapamide.[11][12] The conflict between alternative crystal structures in the Cambridge Structural Database was resolved using 13C solid-state NMR, confirming that the asymmetric unit contains four distinct indapamide molecules (Z' = 4).[13][14]
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and quantification of this compound.
| Spectroscopic Data | Details | Reference |
| Infrared (IR) Spectroscopy | An ATR-IR spectrum is available from the Forensic Spectral Research source via the NIST Mass Spectrometry Data Center. | [1] |
| Mass Spectrometry (MS) | LC-MS and GC-MS are used for estimation in biological samples and pharmaceutical formulations. Target ions in LC-MS using electrospray ionization are often monitored at m/z 364.3 or 364.0. | [1][7] |
| Nuclear Magnetic Resonance (NMR) | 1D-NMR and 2D-NMR (like TOCSY and HSQC) are used for the unambiguous characterization of indapamide and its degradation products. 13C solid-state NMR has been instrumental in resolving its crystal structure. | [13][15] |
Mechanism of Action
Indapamide exerts its therapeutic effects through a dual mechanism involving both renal and vascular actions.
-
Diuretic Action : It primarily acts on the distal convoluted tubule of the nephron, where it inhibits the Na+/Cl- cotransporter.[1][16][17] This action reduces the reabsorption of sodium and chloride, leading to increased excretion of sodium and water (diuresis).[2][16][17] The resulting decrease in plasma volume contributes to its antihypertensive effect.[1][17]
-
Vascular Action : Unlike traditional thiazide diuretics, indapamide also possesses direct vasodilatory properties.[2][16] This effect is believed to involve the modulation of calcium ion channels in vascular smooth muscle cells, leading to muscle relaxation and a decrease in peripheral resistance.[2][16]
Caption: Mechanism of Action of Indapamide.
Experimental Protocols
A common synthesis route for indapamide involves a multi-step process starting from 4-chloro-3-sulfamoylbenzoic acid.[18] A modern approach avoids harsher reagents like thionyl chloride for improved safety and reduced environmental impact.[19]
Protocol: Synthesis via Condensation [19][20]
-
Dissolution : Dissolve N-amino-2-methyl indoline hydrochloride in an aprotic organic solvent (e.g., dichloromethane).
-
Neutralization : Add triethylamine dropwise with stirring to neutralize the hydrochloride salt.
-
Condensation : Add 4-chloro-3-sulfonamido-benzoic acid to the mixture.
-
Activation : Introduce a dehydrating condensing agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
-
Reaction : Maintain the reaction at a low temperature (0-20 °C) for 2 to 20 hours to form the crude indapamide product.
-
Purification : The crude product is isolated and purified by recrystallization from an isopropanol-water solvent system to yield the final indapamide product.
Caption: Workflow for Indapamide Synthesis.
RP-HPLC is a widely used technique for the determination of indapamide in bulk drug and pharmaceutical dosage forms.[21][22]
Protocol: RP-HPLC for Tablet Analysis [21]
-
Standard Preparation : Prepare a stock solution of indapamide reference standard in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 10-60 µg/mL).
-
Sample Preparation :
-
Weigh and finely powder 20 indapamide tablets.
-
Accurately weigh a portion of the powder equivalent to 2.5 mg of indapamide and transfer it to a 100 mL volumetric flask.
-
Add the mobile phase, and sonicate for 15 minutes to dissolve the active ingredient.
-
Filter the resulting suspension through a 0.22 µm membrane filter.
-
Dilute a suitable aliquot of the filtrate with the mobile phase to achieve a final concentration within the calibration range.
-
-
Chromatographic Conditions :
-
Column : C18 (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase : Acetonitrile:Methanol:Water (40:50:10 v/v/v).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 242 nm.
-
Injection Volume : 10 µL.
-
-
Analysis : Inject the prepared standard and sample solutions into the chromatograph. The amount of indapamide in the sample is determined by comparing the peak area with the standard calibration curve.
References
- 1. Indapamide | C16H16ClN3O3S | CID 3702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. This compound | C32H34Cl2N6O7S2 | CID 23725081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. GSRS [precision.fda.gov]
- 5. Buy this compound | 180004-24-4 | >98% [smolecule.com]
- 6. medkoo.com [medkoo.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Indapamide CAS#: 26807-65-8 [m.chemicalbook.com]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solid state investigation and characterization of the polymorphic and pseudopolymorphic forms of indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resolving alternative structure determinations of indapamide using 13C solid-state NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. scholars.mssm.edu [scholars.mssm.edu]
- 19. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]
- 20. CN100422146C - Synthesis method of indapamide - Google Patents [patents.google.com]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. ijbpas.com [ijbpas.com]
An In-depth Technical Guide to the Non-Stoichiometric Hydrate Nature of Indapamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indapamide, a diuretic and antihypertensive drug, is known to exist as a non-stoichiometric hydrate. This characteristic is of significant importance in pharmaceutical development and quality control, as the variable water content can influence the material's physicochemical properties, including stability, dissolution rate, and manufacturability. This technical guide provides a comprehensive investigation into the non-stoichiometric hydrate nature of Indapamide, detailing the experimental methodologies used for its characterization, presenting quantitative data from various analytical techniques, and visualizing the logical workflow for its analysis.
The water content in Indapamide is not fixed to a specific stoichiometric ratio but can vary, typically up to 3.5% by weight, depending on the ambient relative humidity.[1][2][3] This behavior is attributed to the presence of water molecules that are weakly and reversibly bound within voids or channels of the crystal lattice.[1][2] The fundamental crystal structure of the Indapamide molecule remains largely unchanged during the processes of hydration and dehydration.[1][2] This guide synthesizes data from key analytical techniques including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), Karl Fischer Titration, and Dynamic Vapor Sorption (DVS) to provide a thorough understanding of this phenomenon.
The Concept of Non-Stoichiometric Hydrates
In contrast to stoichiometric hydrates which contain water molecules in a definite molar ratio to the drug molecule, non-stoichiometric hydrates have a variable water content within a stable crystal lattice.[1] This is often due to the presence of channels or voids in the crystal structure that can accommodate water molecules without causing a phase transition. The water in non-stoichiometric hydrates is generally more mobile and can be reversibly lost and regained with changes in environmental conditions such as temperature and humidity.
Experimental Investigation of Indapamide's Hydrate Nature
The characterization of Indapamide's non-stoichiometric hydrate involves a suite of analytical techniques to probe its thermal behavior, crystal structure, and interaction with water vapor.
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are fundamental in assessing the thermal stability and phase transitions of Indapamide hydrate.
3.1.1 Data Presentation
| Parameter | Commercial Indapamide (Hydrated) | Anhydrous Indapamide (Form I) | Anhydrous Indapamide (Melt-Cooled) |
| Water Loss (TGA) | 2.5 - 3.5% (starting from room temperature) | ~0.11% | N/A |
| Dehydration Event (DSC) | Broad endotherm at 53.6 – 112 °C[3] | N/A | N/A |
| Melting Point (DSC) | ~160 - 174 °C (of the dehydrated form)[3][4] | 189 °C[3] | ~166.55 °C |
| Enthalpy of Fusion (DSC) | 76.75 J/g (for the dehydrated form)[3] | 156.3 J/g[3] | 77.5 ± 0.7 J/g[5] |
Note: The melting point and enthalpy of fusion for the commercial form correspond to the anhydrous material formed after dehydration upon heating in the DSC.
3.1.2 Experimental Protocols
-
Thermogravimetric Analysis (TGA):
-
Instrument: TGA/SDTA 851e thermobalance or equivalent.
-
Sample Pan: Platinum crucible.
-
Sample Size: Approximately 5 mg.
-
Temperature Range: 25 °C to 300 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Dynamic nitrogen atmosphere (50 mL/min).[4]
-
Procedure: The sample is placed in the pan, and the mass loss is monitored as a function of temperature.
-
-
Differential Scanning Calorimetry (DSC):
-
Instrument: DSC 822 with IntraCooler or equivalent.
-
Sample Pan: Aluminum pan, potentially with a pinhole to allow for water vapor to escape.
-
Sample Size: 2-5 mg.
-
Temperature Range: 25 °C to 200 °C.
-
Heating Rate: 10 °C/min.[4]
-
Atmosphere: Nitrogen purge.
-
Procedure: The heat flow to the sample is measured relative to a reference as the temperature is increased. The broad endotherm at lower temperatures is indicative of the dehydration process, while the sharp endotherm at a higher temperature corresponds to the melting of the resulting anhydrous form.
-
X-ray Powder Diffraction (XRPD)
XRPD is a critical technique for identifying the crystalline form of Indapamide and assessing whether the crystal lattice changes during hydration and dehydration. Studies have shown that the primary crystal structure of Indapamide remains largely intact upon the removal of water, which is a key indicator of a non-stoichiometric hydrate.[1][2]
3.2.1 Experimental Protocol
-
Instrument: Bruker D8 Advance diffractometer or equivalent.
-
Radiation Source: Cu Kα radiation.
-
Scan Mode: Continuous scan.
-
Scan Range (2θ): 3° to 40°.
-
Step Size: 0.008°.
-
Step Time: 15 seconds.
-
Sample Preparation: Samples are back-loaded to minimize preferred orientation. The sample holder is rotated during the measurement.[6]
-
Procedure: The sample is exposed to the X-ray beam, and the diffraction pattern is collected. The resulting diffractogram is a fingerprint of the crystalline structure. Comparison of the XRPD patterns of the hydrated and dehydrated forms reveals any structural changes.
Water Content Determination: Karl Fischer Titration
Karl Fischer titration is the gold standard for the quantitative determination of water content in pharmaceutical substances due to its high accuracy and specificity for water.
3.3.1 Data Presentation
| Sample | Water Content (w/w %) |
| Commercial Indapamide | 2.5 - 3.5%[3] |
| Indapamide (refined structure) | ~1.7% (corresponding to 0.35 moles of water)[7] |
3.3.2 Experimental Protocol
-
Instrument: Volumetric or coulometric Karl Fischer titrator.
-
Reagents:
-
Titrant: Karl Fischer reagent (e.g., Hydranal-Composite 5).
-
Solvent: Anhydrous methanol.
-
-
Standardization: The titrant is standardized against a known amount of water or a certified water standard, such as sodium tartrate dihydrate.
-
Procedure:
-
An appropriate amount of anhydrous methanol is added to the titration vessel and titrated to a stable endpoint to remove any residual water.
-
A precisely weighed amount of the Indapamide sample is introduced into the vessel.
-
The sample is stirred to dissolve and release the water.
-
The sample is then titrated with the Karl Fischer reagent to the electrometric endpoint.
-
The water content is calculated based on the volume of titrant consumed and its predetermined water equivalence factor.
-
Dynamic Vapor Sorption (DVS)
DVS is a powerful technique to study the interaction of a solid material with water vapor as a function of relative humidity (RH) at a constant temperature. For a non-stoichiometric hydrate like Indapamide, a DVS isotherm is expected to show a reversible and continuous uptake and loss of water with changing RH, without the sharp steps and significant hysteresis characteristic of the formation of a new stoichiometric hydrate phase.
3.4.1 Expected DVS Isotherm for Indapamide
3.4.2 Experimental Protocol
-
Instrument: DVS Adventure or similar automated vapor sorption analyzer.
-
Sample Size: 10-20 mg.
-
Temperature: 25 °C.
-
Carrier Gas: Dry nitrogen or air.
-
RH Profile: The sample is typically dried at 0% RH, then exposed to increasing RH steps (e.g., 0% to 90% in 10% increments) followed by decreasing RH steps back to 0%. The mass change is monitored at each step until equilibrium is reached.
-
Procedure: The instrument measures the change in sample mass as the RH is varied, generating a sorption-desorption isotherm.
Visualization of Experimental Workflows and Structural Concepts
Logical Workflow for Characterization
The following diagram illustrates the logical workflow for the comprehensive characterization of the non-stoichiometric hydrate nature of Indapamide.
Caption: Workflow for characterizing Indapamide's non-stoichiometric hydrate nature.
Conceptual Crystal Packing of Indapamide Hydrate
This diagram provides a conceptual representation of how water molecules might be situated within the crystal lattice of Indapamide, as suggested by crystallographic studies.[1][2]
Caption: Conceptual packing of Indapamide with water in voids.
Conclusion
The evidence from a range of analytical techniques robustly supports the classification of Indapamide as a non-stoichiometric hydrate. The variable and reversible water content, continuous water loss upon heating, and the stability of the crystal lattice during hydration/dehydration cycles are all hallmarks of this behavior. For drug development professionals, this understanding is crucial for defining appropriate storage conditions, manufacturing processes, and quality control specifications to ensure the consistent performance and stability of Indapamide-containing drug products. Further investigation using Dynamic Vapor Sorption would provide a more detailed picture of the sorption and desorption kinetics and further solidify the understanding of this material's interaction with water.
References
- 1. researchgate.net [researchgate.net]
- 2. tainstruments.com [tainstruments.com]
- 3. improvedpharma.com [improvedpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1927833A - Synthesis method of indapamide - Google Patents [patents.google.com]
- 6. thermalsupport.com [thermalsupport.com]
- 7. ingentaconnect.com [ingentaconnect.com]
Elucidating the Interaction of Indapamide Hemihydrate with the Na+/Cl- Cotransporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular interactions between Indapamide hemihydrate, a thiazide-like diuretic, and its pharmacological target, the Na+/Cl- cotransporter (NCC). Understanding this interaction at a structural and functional level is critical for the development of novel antihypertensive therapies with improved efficacy and specificity.
Executive Summary
This compound exerts its diuretic and antihypertensive effects primarily by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule of the nephron.[1][2] Recent advancements in cryo-electron microscopy (cryo-EM) have provided high-resolution structures of human NCC in complex with Indapamide.[3][4][5] These studies reveal that Indapamide binds to an orthosteric site within the ion translocation pathway, effectively blocking the reabsorption of sodium and chloride ions.[3][6] This guide synthesizes the current structural, functional, and mechanistic data, offering a comprehensive resource for researchers in pharmacology and drug development.
Molecular Mechanism of Interaction
Structural studies have definitively shown that Indapamide nestles into a pocket located approximately midway through the NCC's ion translocation path.[3] This binding physically obstructs the pathway, preventing the cotransport of Na+ and Cl- ions from the tubular lumen into the epithelial cells. The binding site is considered "orthosteric" as it overlaps with the ion-binding sites.[3]
The interaction involves a series of key residues within the transmembrane domain (TMD) of NCC that stabilize the drug molecule through hydrogen bonds and hydrophobic interactions.[7] The indoline moiety and the sulfamoyl group of Indapamide are crucial for its high-affinity binding.[7][8]
Quantitative Data of Indapamide-NCC Interaction
The following tables summarize the available quantitative data characterizing the interaction between Indapamide and NCC.
Table 1: Binding Affinity and Potency
| Parameter | Species/System | Value | Method | Reference |
| Kd (Dissociation Constant) | Pig renal cortex membranes | 35 ± 13 nM | [3H]Indapamide Binding Assay | [9] |
| Bmax (Binding Site Density) | Pig renal cortex membranes | 40 ± 9 pmol/mg protein | [3H]Indapamide Binding Assay | [9] |
Table 2: Functional Inhibition Data
| Assay Type | Cell Line | Inhibitor | Key Findings | Reference |
| Cl- Influx Assay | HEK293 cells expressing NCC | Indapamide | Complete blockage of NCC-mediated Cl- influx | [3] |
| Alanine Scanning Mutagenesis | HEK293 cells | Indapamide | N226A mutation shows reduced sensitivity to Indapamide inhibition | [3][8] |
Signaling and Regulatory Pathways
The primary mechanism of Indapamide is direct competitive inhibition of NCC. However, the activity of NCC itself is tightly regulated by a complex signaling cascade, primarily the WNK-SPAK kinase pathway, which controls the phosphorylation state and subsequent activity of the cotransporter.
Caption: Regulatory pathway of NCC activity and site of Indapamide inhibition.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further investigation.
Cryo-Electron Microscopy (Cryo-EM) for Structural Determination
This protocol outlines the general workflow used to determine the co-structure of Indapamide bound to NCC.
Caption: General workflow for Cryo-EM structural analysis of the NCC-Indapamide complex.
Methodology:
-
Protein Expression and Purification: Human NCC is overexpressed in a suitable cell line, such as HEK293, and purified using affinity chromatography.
-
Complex Formation: The purified NCC is incubated with a saturating concentration of Indapamide to ensure binding.
-
Cryo-EM Sample Preparation: The NCC-Indapamide complex is applied to EM grids, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample, preserving its native structure.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope, collecting thousands of movies of the randomly oriented particles.
-
Image Processing: Sophisticated software is used to correct for beam-induced motion, select individual particle images, and classify them into different views. These views are then used to reconstruct a 3D density map of the complex.
-
Model Building: An atomic model of the NCC-Indapamide complex is built into the cryo-EM density map and refined to high resolution.[3][4]
Cell-Based Chloride Influx Assay
This functional assay measures the inhibitory effect of Indapamide on NCC activity in a cellular context.[3]
Caption: Workflow for the YFP-based chloride influx assay to measure NCC inhibition.
Methodology:
-
Cell Line Preparation: A stable HEK293 cell line is generated to co-express human NCC and a membrane-anchored, chloride-sensitive Yellow Fluorescent Protein (YFP).
-
Drug Incubation: Cells are pre-incubated with varying concentrations of Indapamide or a vehicle control.
-
Ion Gradient Establishment: Cells are washed and incubated in a chloride-free medium to lower the intracellular chloride concentration.
-
Influx Measurement: A chloride-containing solution is perfused over the cells, initiating NCC-mediated Cl- influx. The influx of Cl- quenches the YFP fluorescence.
-
Data Acquisition: The change in fluorescence intensity is monitored over time using a fluorescence plate reader or microscope.
-
Analysis: The initial rate of fluorescence quenching is proportional to the rate of Cl- influx and thus NCC activity. The inhibitory effect of Indapamide is determined by comparing the rates in treated versus untreated cells.[3]
Radiotracer Ion Uptake Assay
This is a classic method to directly measure the transport activity of cotransporters like NCC.
Methodology:
-
System Preparation: Xenopus laevis oocytes are injected with cRNA encoding the NCC transporter and allowed to express the protein over several days.[10]
-
Pre-incubation: Oocytes are pre-incubated in a K+ and Cl- free medium containing ouabain (to block the Na+/K+ pump) and bumetanide (to block other cotransporters). Test groups are also incubated with Indapamide.[10]
-
Uptake Period: The assay is initiated by transferring the oocytes to an uptake medium containing the radioactive tracer, typically 22Na+, along with Na+ and Cl- to drive transport.[10]
-
Washing: After a defined period (e.g., 60 minutes), the uptake is stopped by washing the oocytes multiple times in an ice-cold, isotope-free solution to remove extracellular tracer.[10]
-
Quantification: Individual oocytes are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Analysis: The amount of tracer uptake is a direct measure of NCC-mediated ion transport. The difference in uptake between control and Indapamide-treated oocytes indicates the level of inhibition.
Conclusion
The interaction of Indapamide with the Na+/Cl- cotransporter is now understood in high-resolution detail. Structural biology has revealed an orthosteric binding mode that directly occludes the ion translocation pathway. This molecular understanding, supported by quantitative binding and functional data, provides a solid foundation for the rational design of next-generation diuretics. The experimental protocols detailed herein serve as a guide for future research aimed at discovering and characterizing novel NCC inhibitors with enhanced therapeutic profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 3. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Identification and pharmacological properties of binding sites for the atypical thiazide diuretic, indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Note: A Validated RP-HPLC Method for the Accurate Quantification of Indapamide Hemihydrate in Bulk and Pharmaceutical Dosage Forms
Audience: Researchers, scientists, and drug development professionals.
Abstract This document details a simple, precise, and accurate isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Indapamide hemihydrate. The method is developed and validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for routine quality control analysis of Indapamide in bulk drug substance and tablet formulations.[1][2] The chromatographic separation is achieved on a C18 column using a buffered mobile phase, with UV detection at an optimal wavelength. The validation parameters, including specificity, linearity, accuracy, precision, robustness, and sensitivity (LOD/LOQ), are established and presented.
Experimental Protocols
Materials and Equipment
-
Reference Standard: Indapamide Reference Standard (e.g., USP or EP grade).[3]
-
Sample: Indapamide tablets (e.g., 2.5 mg).
-
Reagents: Acetonitrile (HPLC Grade), o-Phosphoric Acid (AR Grade), Potassium Hydroxide (AR Grade), Methanol (HPLC Grade), and Water (HPLC or Milli-Q grade).[1]
-
Equipment:
Preparation of Solutions
-
Mobile Phase Preparation (0.05% o-Phosphoric Acid Buffer pH 3.0 : Acetonitrile, 60:40 v/v):
-
Prepare a 0.05% aqueous solution of o-phosphoric acid.
-
Adjust the pH of this solution to 3.0 using a potassium hydroxide solution.[1]
-
Mix 600 mL of the pH 3.0 buffer with 400 mL of Acetonitrile.
-
Degas the resulting mobile phase by sonicating for 15-20 minutes and filter through a 0.45 µm membrane filter before use.[1]
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Working Standard Solutions for Linearity:
-
From the Standard Stock Solution, prepare a series of dilutions in 10 mL volumetric flasks using the mobile phase to obtain concentrations ranging from 10 µg/mL to 100 µg/mL (e.g., 10, 20, 40, 60, 80, 100 µg/mL).[1]
-
-
Sample Solution Preparation (from Tablets):
-
Weigh and finely powder 20 Indapamide tablets to determine the average weight.[4]
-
Accurately weigh a portion of the powder equivalent to 25 mg of Indapamide and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.[1][4]
-
Make up the volume to the mark with the mobile phase, mix well, and filter the solution through a 0.45 µm syringe filter to obtain a stock sample solution of 1000 µg/mL.[1]
-
Dilute this solution with the mobile phase to obtain a final working concentration within the linearity range (e.g., 40 µg/mL).
-
Method Validation Protocol
The developed method was validated as per ICH Q2(R1) guidelines.[2][5][6]
System Suitability
Before analysis, the chromatographic system's suitability was confirmed by injecting a standard solution (e.g., 40 µg/mL) six times. The acceptance criteria for system suitability parameters like theoretical plates, tailing factor, and %RSD of peak area were evaluated.[7]
Specificity
Specificity was assessed by injecting the mobile phase (as a blank) and a solution containing formulation excipients to check for any interference at the retention time of Indapamide.
Linearity
Linearity was determined by injecting the prepared working standard solutions (10-100 µg/mL) in triplicate.[1] A calibration curve was constructed by plotting the mean peak area against the corresponding concentration, and the correlation coefficient (R²) was calculated.[8]
Accuracy (% Recovery)
Accuracy was evaluated by the standard addition method. A known amount of standard drug was added to a pre-analyzed sample solution at three different levels (e.g., 80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate, and the percentage recovery was calculated. The mean recovery should be within 100 ± 2%.[5]
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of a single concentration (e.g., 40 µg/mL) were made on the same day, and the %RSD was calculated.[4]
-
Intermediate Precision (Inter-day Precision): The repeatability study was performed on a different day by a different analyst to assess inter-day variability, and the %RSD was calculated.[4]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were calculated from the standard deviation of the y-intercepts of the regression line (σ) and the slope (S) of the calibration curve using the formulas: LOD = 3.3 × (σ/S) and LOQ = 10 × (σ/S).[5][8]
Robustness
The robustness of the method was determined by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min).[4]
-
Mobile phase composition (e.g., Acetonitrile content ± 2%).
-
pH of the buffer (± 0.2 units). The effect of these changes on the system suitability parameters was observed.
Data and Results
Quantitative data for the method validation are summarized in the tables below.
Table 1: Optimized Chromatographic Conditions and System Suitability Parameters
| Parameter | Condition / Value | Acceptance Criteria |
|---|---|---|
| Instrument | HPLC with UV Detector | - |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | - |
| Mobile Phase | 0.05% o-PA Buffer (pH 3.0) : Acetonitrile (60:40 v/v)[1] | - |
| Flow Rate | 1.0 mL/min[1] | - |
| Detection Wavelength | 240 nm[1] | - |
| Injection Volume | 20 µL[1] | - |
| Column Temperature | Ambient | - |
| Retention Time (Rt) | ~6.76 min[1] | - |
| Theoretical Plates | > 2000 | Pass |
| Tailing Factor | ≤ 2.0 | Pass |
| % RSD of Peak Area | ≤ 2.0% | Pass |
Table 2: Linearity and Sensitivity
| Parameter | Result |
|---|---|
| Linearity Range | 10 - 100 µg/mL[1] |
| Regression Equation | y = mx + c |
| Correlation Coefficient (R²) | > 0.999[4] |
| Limit of Detection (LOD) | ~0.52 µg/mL[4][8] |
| Limit of Quantitation (LOQ) | ~0.78 µg/mL[4][8] |
Table 3: Accuracy (% Recovery) | Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | Mean % Recovery ± SD | | :--- | :--- | :--- | :--- | :--- | | 80% | 32 | (Result) | (Result) | \multirow{3}{*}{(Result between 98-102%)[4]} | | 100% | 40 | (Result) | (Result) | | 120% | 48 | (Result) | (Result) |
Table 4: Method Precision
| Precision Type | Concentration (µg/mL) | Peak Area (% RSD, n=6) | Acceptance Criteria |
|---|---|---|---|
| Intra-day | 40 | < 1.0%[4] | ≤ 2.0% |
| Inter-day | 40 | < 1.0%[4] | ≤ 2.0% |
Table 5: Robustness Analysis | Parameter Varied | Variation | Retention Time (min) | Tailing Factor | % RSD | | :--- | :--- | :--- | :--- | :--- | | Flow Rate | 0.9 mL/min | (Result) | (Result) | \multirow{2}{}{(Results should remain within system suitability limits)} | | | 1.1 mL/min | (Result) | (Result) | | Mobile Phase % | ACN: 38% | (Result) | (Result) | \multirow{2}{}{(Results should remain within system suitability limits)} | | | ACN: 42% | (Result) | (Result) |
Workflow Visualization
Caption: Experimental workflow for RP-HPLC method development and validation.
Conclusion
The developed RP-HPLC method is simple, rapid, specific, accurate, and precise for the quantification of this compound in bulk and tablet dosage forms.[4] The method was validated according to ICH guidelines, and all parameters were found to be within the acceptable limits. This method can be effectively applied for routine quality control and analysis in the pharmaceutical industry.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. uspbpep.com [uspbpep.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pharmtech.com [pharmtech.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ajpaonline.com [ajpaonline.com]
- 8. ijpsjournal.com [ijpsjournal.com]
Application Note: Stability-Indicating UHPLC-UV Assay for the Combined Dosage Form of Indapamide Hemihydrate and Perindopril Arginine
Abstract
This application note details a validated stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method with UV detection for the simultaneous quantification of Indapamide Hemihydrate and Perindopril Arginine in pharmaceutical dosage forms. The developed method is rapid, accurate, precise, and specific, capable of separating both active pharmaceutical ingredients (APIs) from their degradation products. Forced degradation studies were conducted under various stress conditions as per the International Council for Harmonisation (ICH) guidelines to demonstrate the stability-indicating nature of the assay. This method is suitable for routine quality control analysis and stability testing of this compound and Perindopril Arginine in combination drug products.
Introduction
Perindopril Arginine is an angiotensin-converting enzyme (ACE) inhibitor, and this compound is a thiazide-like diuretic.[1] Their combination is widely used for the management of hypertension.[2][3] A stability-indicating analytical method is crucial for ensuring the safety, efficacy, and quality of the combined dosage form by monitoring the drug content and the formation of any degradation products during the shelf life of the product. This document provides a comprehensive protocol for a UHPLC-UV method that effectively separates and quantifies Perindopril Arginine and this compound in the presence of their potential degradants.
Experimental
Instrumentation and Materials
-
UHPLC System: An Acquity UPLC® system (Waters) or equivalent, equipped with a photodiode array (PDA) or UV detector.
-
Column: Waters Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent.[2][3][4]
-
Analytical Balance: Mettler Toledo or equivalent.
-
pH Meter: Calibrated pH meter.
-
Reference Standards: Perindopril Arginine and this compound reference standards.
-
Reagents: Acetonitrile (HPLC grade), Formic acid (AR grade), Acetic acid (AR grade), and purified water.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized UHPLC-UV Chromatographic Conditions
| Parameter | Condition |
| Column | Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[2][3][4] |
| Mobile Phase | 0.01% v/v Formic acid in water (pH adjusted to 4 with Acetic acid) and Acetonitrile (40:60 v/v)[2][3][4] |
| Flow Rate | 0.3 mL/min[5] |
| Injection Volume | 10 µL[5] |
| Column Temperature | 25°C |
| Detection Wavelength | 215 nm[5][6] |
| Run Time | Less than 5 minutes[2][3][4] |
Protocols
Preparation of Standard Solutions
-
Standard Stock Solution: Accurately weigh and transfer 50 mg of Perindopril Arginine and 12.5 mg of this compound reference standards into a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate to dissolve. Dilute to the mark with the mobile phase to obtain a stock solution.
-
Working Standard Solution: From the stock solution, pipette an appropriate volume and dilute with the mobile phase to obtain a final concentration of approximately 50 µg/mL of Perindopril Arginine and 12.5 µg/mL of this compound.
Preparation of Sample Solutions
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet's content (e.g., 5 mg Perindopril Arginine and 1.25 mg this compound) and transfer it to a 100 mL volumetric flask.[5]
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes with intermittent shaking to ensure complete dissolution of the APIs.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon syringe filter, discarding the first few mL of the filtrate.
-
The resulting solution is expected to have a concentration of 50 µg/mL of Perindopril Arginine and 12.5 µg/mL of this compound.
Method Validation
The developed method was validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness.[5][6]
Table 2: Summary of Method Validation Parameters
| Parameter | Perindopril Arginine | This compound |
| Linearity Range (µg/mL) | 24 - 56 | 7.5 - 17.5[6] |
| Correlation Coefficient (r²) | > 0.999 | > 0.999[6] |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98.0 - 102.0 |
| Precision (%RSD) | < 2.0 | < 2.0 |
| Limit of Detection (LOD) (µg/mL) | To be determined | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | To be determined | To be determined |
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method.[6] The drug product was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[6]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the sample solution with 1N HCl and heat at 60°C for 1 hour.[5] Neutralize the solution before injection.
-
Base Hydrolysis: Treat the sample solution with 1N NaOH and heat at 60°C for 1 hour.[5] Neutralize the solution before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug product to dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug product to UV light (254 nm) and visible light in a photostability chamber.
Table 3: Summary of Forced Degradation Results
| Stress Condition | % Degradation of Perindopril Arginine | % Degradation of this compound |
| Acid Hydrolysis (1N HCl, 60°C, 1h) | Significant Degradation[5] | To be determined |
| Base Hydrolysis (1N NaOH, 60°C, 1h) | To be determined | To be determined |
| Oxidative (3% H₂O₂, RT, 24h) | Significant Degradation[5] | To be determined |
| Thermal (105°C, 24h) | To be determined | To be determined |
| Photolytic | To be determined | To be determined |
Visualizations
Caption: Experimental workflow for the UHPLC-UV assay.
Caption: Logical workflow for forced degradation studies.
Results and Discussion
The developed UHPLC-UV method successfully separated Perindopril Arginine and this compound from their degradation products within a short run time of less than 5 minutes.[2][3][4] The method was found to be linear, accurate, and precise over the specified concentration ranges. The forced degradation studies showed that the method is stability-indicating, as the peaks of the active ingredients were well-resolved from the peaks of the degradation products formed under various stress conditions. Significant degradation was observed under acidic and oxidative conditions.[5]
Conclusion
A simple, rapid, and reliable stability-indicating UHPLC-UV method has been developed and validated for the simultaneous determination of Perindopril Arginine and this compound in a combined pharmaceutical dosage form. The method is suitable for routine quality control testing and stability studies in the pharmaceutical industry.
References
- 1. A Review on Analytical Method Development and Validation for Simultaneous Estimation of Perindopril and Indapamide in Bulk and Pharmaceutical Dosage Form by RP-HPLC [ideas.repec.org]
- 2. UHPLC-UV Method for Simultaneous Determination of Perindopril Arginine and this compound in Combined Dosage Form: A Stability-Indicating Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Development and validation of a stability-indicating assay method for simultaneous determination of perindopril and indapamide in combined dosage form by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Impurity Profiling of Indapamide Hemihydrate Using LC-MS/MS Techniques
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indapamide is a thiazide-like diuretic used for the treatment of hypertension.[1][2] The identification and quantification of impurities in active pharmaceutical ingredients (APIs) like Indapamide are critical for ensuring drug safety and efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate stringent control over impurities.[3] Forced degradation studies are essential for identifying potential degradation products that may form during the shelf life of a drug product and for developing stability-indicating analytical methods.[4][5][6]
This application note details an advanced Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the comprehensive impurity profiling of Indapamide hemihydrate. LC-MS/MS offers high sensitivity and selectivity, making it a powerful technique for identifying and quantifying impurities, even at trace levels.[7]
Known Impurities of Indapamide
Several process-related and degradation impurities of Indapamide have been identified. The British Pharmacopoeia (BP) lists two specific impurities.[1][8] Key impurities include:
Forced degradation studies under various stress conditions (acidic, alkaline, oxidative) can help in identifying other potential degradation products.[4][9]
Experimental Protocols
A generalized workflow for the impurity profiling of Indapamide is presented below.
References
- 1. Simultaneous Analysis of Indapamide and Related Impurities in Sustained-Release Tablets by a Single-Run HPLC-PDA Method | Wuhan University Journal of Natural Sciences [wujns.edpsciences.org]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. wujns.edpsciences.org [wujns.edpsciences.org]
- 9. researchgate.net [researchgate.net]
Standard Operating Procedure for Forced Degradation Studies of Indapamide Hemihydrate
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for conducting forced degradation studies on Indapamide hemihydrate. These studies are crucial for identifying potential degradation products, understanding the degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).
Introduction
Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies to elicit degradation. The goal is to generate degradation products to a level of 5-20%, which helps in elucidating the intrinsic stability of the drug molecule.[1][2] This information is vital for formulation development, packaging selection, and establishing the shelf-life of the drug product. Indapamide, a thiazide-like diuretic, is susceptible to degradation under various conditions, and a thorough understanding of its stability profile is essential for ensuring its safety and efficacy.[3][4]
Scope
This SOP applies to the forced degradation of this compound bulk drug substance. The procedures outlined below cover stress conditions including hydrolysis (acidic and basic), oxidation, thermal, and photolytic degradation.
Responsibilities
It is the responsibility of qualified laboratory personnel (researchers, scientists) to perform these studies, document all experimental details, and report the findings accurately. All personnel should be trained on the procedures described herein and adhere to all laboratory safety guidelines.
Equipment and Materials
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
-
LC-MS/MS system for identification and structural characterization of degradation products[1]
-
pH meter
-
Analytical balance
-
Water bath or oven for thermal studies
-
Photostability chamber
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
-
-
Chemicals and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
Acetic acid
-
Experimental Protocols
The following protocols are designed to induce degradation of this compound to a target level of approximately 5-20%. All solutions should be prepared using HPLC-grade water and solvents.
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).
Hydrolytic Degradation
5.2.1 Acid Hydrolysis
-
To a suitable volume of the stock solution, add an equal volume of 1 M HCl.
-
Reflux the solution at 80°C for 2 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 M NaOH.
-
Dilute the solution to a suitable concentration for HPLC analysis.
5.2.2 Base Hydrolysis
-
To a suitable volume of the stock solution, add an equal volume of 0.1 M NaOH.
-
Reflux the solution at 80°C for 4 hours.
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 0.1 M HCl.
-
Dilute the solution to a suitable concentration for HPLC analysis.
-
Note: Indapamide shows significant instability to alkaline hydrolysis, with studies showing up to 29.55% degradation at 50°C.[1][2]
5.2.3 Neutral Hydrolysis
-
To a suitable volume of the stock solution, add an equal volume of HPLC-grade water.
-
Reflux the solution at 80°C for 6 hours.
-
Cool the solution to room temperature.
-
Dilute the solution to a suitable concentration for HPLC analysis.
Oxidative Degradation
-
To a suitable volume of the stock solution, add an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute the solution to a suitable concentration for HPLC analysis.
Thermal Degradation
-
Accurately weigh a sample of this compound powder and place it in a petri dish.
-
Expose the solid drug to a temperature of 100°C in a hot air oven for 48 hours.
-
For solution-state thermal stress, reflux the stock solution at 80°C for 48 hours.
-
After the specified time, cool the sample and prepare a solution of a suitable concentration for HPLC analysis.
Photolytic Degradation
-
Accurately weigh a sample of this compound powder and spread it as a thin layer in a petri dish.
-
Expose the sample to a light source in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Simultaneously, a control sample should be wrapped in aluminum foil to protect it from light and placed in the same chamber to serve as a dark control.
-
After exposure, prepare solutions of both the exposed and control samples at a suitable concentration for HPLC analysis.
Analytical Methodology
A stability-indicating HPLC method is crucial for the analysis of stressed samples. The method should be able to separate the intact drug from its degradation products.
-
Column: Shiseido Capcell Pak C18 (250mm × 4.6mm i.d., 5µm particle size) or equivalent.[5]
-
Mobile Phase: A mixture of Methanol and Phosphate Buffer (pH 5.8) in a 60:40 v/v ratio.[5] An alternative could be a gradient elution with methanol and 0.2% acetic acid in water.[1]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 241 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Data Presentation
Summarize the quantitative results of the forced degradation studies in a clear and concise table.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Indapamide | Degradation Products Observed |
| Acid Hydrolysis | 1 M HCl | 2 hours | 80°C | ~8.25%[1] | DP1, DP2 |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 80°C | ~29.55% (at 50°C)[1][2] | DP1, DP3 |
| Neutral Hydrolysis | Water | 6 hours | 80°C | ~1.5% | Minor degradation |
| Oxidative Degradation | 30% H₂O₂ | 24 hours | Room Temp | ~2.5%[1] | DP4 |
| Thermal Degradation (Solid) | Dry Heat | 48 hours | 100°C | ~5.0% | Minor degradation |
| Photolytic Degradation | ICH Q1B | - | - | ~0.50%[1] | Minor degradation |
DP1: 4-chloro-3-sulfamoylbenzoic acid DP2: 2-methyl-2,3-dihydro-1H-indol-1-amine DP3: Dehydro-indapamide (Impurity B) DP4: N-oxide of Indapamide (tentative)
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the forced degradation study of this compound.
References
- 1. A stability-indicating QTRAP LC-MS/MS method for identification and structural characterization of degradation products of indapamide - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Stability-Indicating HPLC Method with Kinetics Study for the Concurrent Analysis of Anti-Hypertensive Drug Combination of Atenolol and Indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
Application of ¹³C Solid-State NMR for the Structural Analysis of Indapamide Hemihydrate
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indapamide is a diuretic drug widely used in the treatment of hypertension. Its solid-state structure is crucial for its stability, dissolution, and bioavailability. Indapamide hemihydrate has been a subject of structural ambiguity, with conflicting crystallographic data present in the Cambridge Structural Database (CSD). This application note details the use of ¹³C solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy as a powerful, non-destructive technique to resolve such crystallographic uncertainties and provide a definitive structural analysis of this compound. Specifically, ¹³C ssNMR was instrumental in determining that the crystal structure of this compound contains four distinct molecules in the asymmetric unit (Z' = 4), rather than exhibiting disorder as previously suggested.[1][2][3][4] This approach, often termed NMR crystallography, combines experimental ssNMR data with computational methods to refine and validate crystal structures.[3]
Experimental Protocols
A detailed methodology for the key ¹³C solid-state NMR experiments is provided below. This protocol is based on the successful application of ¹³C Cross-Polarization/Magic-Angle Spinning (CP/MAS) NMR for the structural elucidation of this compound.[5]
1. Sample Preparation
-
Material: Commercially available this compound was used without further purification.[5]
-
Packing: The powdered sample was packed into a 4 mm Zirconia (ZrO₂) rotor for magic-angle spinning.
2. ¹³C CP/MAS Solid-State NMR Spectroscopy
-
Instrumentation:
-
Experimental Parameters:
-
Operating Frequencies: 499.69 MHz for ¹H and 125.65 MHz for ¹³C.[5]
-
Magic-Angle Spinning (MAS) Rate: 9.0 kHz.[5]
-
Cross-Polarization (CP) Contact Time: 1.0 ms.[5]
-
Recycle Delay: 7.0 s.[5]
-
¹H 90° Pulse Width: 3.4 µs.[5]
-
¹³C 90° Pulse Width: 4.0 µs.[5]
-
Number of Scans: 512.[5]
-
Spectral Width: 50 kHz.[5]
-
Acquisition: SPINAL-64 heteronuclear decoupling was employed during acquisition with a ¹H nutation frequency of approximately 73.5 kHz.[5]
-
Referencing: The ¹³C chemical shifts were externally referenced to the high-frequency signal of adamantane at 38.5 ppm.[5]
-
Temperature: All experiments were conducted at ambient temperature.[5]
-
Data Presentation & Analysis
The high-resolution ¹³C CP/MAS NMR spectrum of this compound reveals multiple resonances for individual carbon sites. This observation is a direct indication that the asymmetric unit of the crystal lattice contains more than one molecule (Z' > 1).[3] For instance, the signals corresponding to the methyl (Me) and carbonyl (C=O) groups clearly show a splitting pattern consistent with four distinct molecular environments, supporting a Z' = 4 structure.[3]
Table 1: Experimental Solid-State NMR Parameters for ¹³C CP/MAS of this compound
| Parameter | Value |
| Nucleus | ¹³C |
| Experiment Type | Cross-Polarization / Total Sideband Suppression (CP/TOSS) |
| Spectrometer Frequency | 125.65 MHz |
| MAS Frequency | 9.0 kHz |
| ¹H 90° Pulse | 3.4 µs |
| ¹³C 90° Pulse | 4.0 µs |
| Contact Time | 1.0 ms |
| Recycle Delay | 7.0 s |
| Number of Scans | 512 |
| Spectral Width | 50 kHz |
| Source: Adapted from supplementary information of Evans et al., 2022.[5] |
Table 2: Fitted ¹³C Chemical Shifts for Methyl (Me) and Carbonyl (C=O) Signals of this compound
| Signal Group | Fitted Chemical Shift 1 (ppm) | Fitted Chemical Shift 2 (ppm) | Fitted Chemical Shift 3 (ppm) | Fitted Chemical Shift 4 (ppm) |
| Methyl (Me) | 16.02 | 16.76 | 16.80 | 17.64 |
| Carbonyl (C=O) | 167.7 | 168.6 | 168.9 | 169.5 |
| Source: Data from lineshape analysis presented in Evans et al., 2022.[5] |
The quantitative analysis of the spectral data is further enhanced by comparing the experimental chemical shifts with those calculated from first-principles using the Gauge-Including Projector Augmented Wave (GIPAW) method for the proposed crystal structures. The root-mean-square deviation (RMSD) between the experimental and calculated ¹³C chemical shifts for the correct Z' = 4 structure (WOCPEM) was found to be 1.70 ppm, which is in good agreement with literature precedents and supports the validity of this structural model.[3]
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for ¹³C ssNMR analysis of this compound.
Diagram 2: Logic for Structural Resolution
References
- 1. Resolving alternative structure determinations of indapamide using 13C solid-state NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Resolving alternative structure determinations of indapamide using 13 C solid-state NMR - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC06256E [pubs.rsc.org]
- 4. Resolving alternative structure determinations of indapamide using 13C solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Utilizing X-ray powder diffraction (XRPD) for the analysis of Indapamide hemihydrate crystalline forms
Introduction
Indapamide is a diuretic and antihypertensive drug that can exist in various solid-state forms, including polymorphs and pseudopolymorphs (solvates and hydrates). The specific crystalline form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, such as solubility, dissolution rate, stability, and bioavailability. Therefore, it is crucial to monitor and control the crystalline form of Indapamide during drug development and manufacturing. X-ray powder diffraction (XRPD) is a powerful and non-destructive analytical technique widely used for the identification, characterization, and quantification of crystalline materials.[1][2] This document provides detailed application notes and protocols for the utilization of XRPD in the analysis of Indapamide hemihydrate and its other known crystalline forms.
Crystalline Forms of Indapamide
Several crystalline forms of Indapamide have been reported in the literature. The commercial form is typically a hemihydrate.[3] In addition to the hemihydrate, a polymorphic form (Form I) and several pseudopolymorphic solvates have been identified.[4][5] Each crystalline form possesses a unique crystal lattice, resulting in a distinct XRPD pattern that serves as a fingerprint for its identification.[6]
Data Presentation: Comparative XRPD Peak Data
The following tables summarize the characteristic XRPD peaks (in degrees 2θ) for this compound and other known crystalline forms, compiled from various sources. These tables are essential for the identification and differentiation of the various solid forms of Indapamide.
Table 1: Characteristic XRPD Peaks for this compound (Commercial Form)
| 2θ (°) |
| 10.74 |
| 13.97 |
| 14.77 |
| (Note: These are the most intense peaks reported for the commercial hemihydrate form. The full pattern contains additional peaks of lower intensity.)[7] |
Table 2: Characteristic XRPD Peaks for Indapamide Form I
| 2θ (°) |
| 7.98 |
| 10.99 |
| 11.80 |
| 17.34 |
| 17.68 |
| 19.89 |
| 24.01 |
| 25.99 |
| 28.02 |
| 29.88 |
| (Source: Compiled from data reported in scientific literature)[8] |
Table 3: Characteristic XRPD Peaks for Indapamide Solvates
| Solvate-I (2θ °) | Solvate-II (2θ °) | Solvate-III (2θ °) |
| 8.33 | 8.31 | 12.13 |
| 10.37 | 10.32 | 13.24 |
| 16.71 | 16.68 | 14.06 |
| 18.01 | 17.98 | 16.40 |
| 18.55 | 18.52 | 18.28 |
| 20.84 | 20.79 | 19.28 |
| 24.93 | 24.89 | 21.43 |
| 25.48 | 25.43 | 22.57 |
| 27.22 | 27.18 | 26.38 |
| 31.01 | 30.98 | 26.69 |
| (Source: Compiled from data reported in scientific literature)[8] |
Experimental Protocols
This section outlines the recommended methodologies for sample preparation, data acquisition, and data analysis for the XRPD analysis of Indapamide crystalline forms.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality and reproducible XRPD data.
-
Objective: To obtain a fine, uniform powder with a random orientation of crystallites.
-
Protocol:
-
Place a small amount (typically 10-50 mg) of the Indapamide sample into a mortar.
-
Gently grind the sample with a pestle for 1-2 minutes to reduce particle size and ensure homogeneity. Avoid excessive grinding, which may induce phase transformations.
-
The finely ground powder is then mounted onto a sample holder. Common sample holders include zero-background silicon wafers or standard aluminum or glass holders.
-
Ensure the powder surface is flat and level with the surface of the sample holder to avoid errors in peak positions.[9]
-
XRPD Data Acquisition
The following are typical instrument parameters for the analysis of pharmaceutical materials. These may need to be optimized depending on the specific instrument and the nature of the sample.
-
Instrumentation: A laboratory X-ray powder diffractometer equipped with a copper (Cu) X-ray source is commonly used.
-
Protocol:
-
X-ray Source: Cu Kα radiation (λ = 1.5406 Å)
-
Voltage and Current: 40 kV and 40 mA
-
Scan Mode: Continuous scan
-
Scan Range (2θ): 3° to 40°
-
Step Size: 0.02°
-
Scan Speed/Time per Step: 1-2 seconds per step (a slower scan speed can improve the signal-to-noise ratio)
-
Sample Spinner: Use of a sample spinner is recommended to minimize preferred orientation effects.
-
Data Analysis
-
Objective: To identify the crystalline form(s) present in the sample and, if necessary, to quantify the amounts of different forms.
-
Protocol:
-
Phase Identification: The acquired XRPD pattern is compared to standard patterns of known Indapamide crystalline forms (as provided in Tables 1-3) or reference patterns from crystallographic databases. The identification is based on the matching of peak positions (2θ) and relative intensities.
-
Quantitative Analysis: If the sample is a mixture of crystalline forms, quantitative analysis can be performed by comparing the intensities of characteristic, non-overlapping peaks of each form. This typically requires the creation of a calibration curve using mixtures of known compositions.
-
Data Processing Software: Utilize the instrument's software for data visualization, background subtraction, peak searching, and comparison with reference patterns.
-
Visualization of Workflows
The following diagrams illustrate the logical workflow for the analysis of Indapamide crystalline forms and the decision-making process based on the XRPD results.
Caption: General workflow for XRPD analysis.
Caption: Decision tree for form identification.
Conclusion
XRPD is an indispensable tool for the solid-state characterization of Indapamide. The protocols and data presented in these application notes provide a framework for researchers, scientists, and drug development professionals to accurately identify and differentiate between the hemihydrate and other crystalline forms of Indapamide, ensuring the quality, consistency, and performance of the final drug product.
References
- 1. researchgate.net [researchgate.net]
- 2. Active Pharmaceutical Ingredients - XRD Analysis - Advancing Materials [thermofisher.com]
- 3. X-ray diffraction for pharmaceutical development | Malvern Panalytical [malvernpanalytical.com]
- 4. researchgate.net [researchgate.net]
- 5. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 6. improvedpharma.com [improvedpharma.com]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. usp.org [usp.org]
Application Notes & Protocols: Development of a Discriminative Dissolution Testing Method for Indapamide Hemihydrate Modified-Release Tablets
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Indapamide is a thiazide-like diuretic used in the treatment of hypertension. As a Biopharmaceutics Classification System (BCS) Class II drug, it is characterized by low solubility and high permeability. For modified-release formulations of Indapamide, the in-vitro dissolution test is a critical quality control parameter, as it is expected to predict the in-vivo performance of the drug product. A discriminative dissolution method is essential during drug development to differentiate between formulations with variations in composition or manufacturing processes that could potentially impact bioavailability.[1][2][3] This document provides detailed application notes and protocols for the development of such a method for Indapamide hemihydrate modified-release tablets.
Method Development Strategy
The development of a discriminative dissolution method involves a systematic approach to select and optimize various parameters to ensure the method is sensitive to critical quality attributes of the formulation.
References
Application Notes and Protocols: Indapamide Hemihydrate in Combination Therapies for Hypertension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Indapamide hemihydrate in combination with other antihypertensive agents, specifically angiotensin-converting enzyme (ACE) inhibitors and calcium channel blockers. The information is compiled from major clinical trials and research studies to guide further research and development in the field of hypertension management.
Introduction
Indapamide is a thiazide-like diuretic that effectively lowers blood pressure by inhibiting sodium reabsorption in the cortical diluting segment of the nephron.[1] Its utility in treating hypertension is well-established, both as a monotherapy and as part of combination regimens.[2][3] Combining Indapamide with other classes of antihypertensive drugs, such as ACE inhibitors (e.g., Perindopril) and calcium channel blockers (e.g., Amlodipine), offers a synergistic approach to blood pressure control, often resulting in greater efficacy and improved patient outcomes.[4][5] This document outlines the applications of this compound in these combination therapies, providing detailed protocols from key clinical trials and summarizing the quantitative data.
Combination Therapy with ACE Inhibitors: Indapamide and Perindopril
The combination of Indapamide and Perindopril has been extensively studied and has shown significant benefits in reducing blood pressure and cardiovascular risk.[4][6][7]
Summary of Clinical Trial Data
The efficacy of the Indapamide and Perindopril combination has been demonstrated in several large-scale clinical trials, including the ADVANCE and PROGRESS studies. A pooled analysis of four major trials involving 24,194 patients showed that treatment based on Indapamide, mostly in combination with Perindopril, resulted in significant risk reductions for all-cause death (-15%), cardiovascular death (-21%), and stroke (-27%).[7]
| Trial | Patient Population | Dosage | Mean Blood Pressure Reduction | Key Outcomes | Reference |
| ADVANCE | 11,140 patients with type 2 diabetes | Perindopril 2-4 mg / Indapamide 0.625-1.25 mg | 5.6/2.2 mmHg | 9% reduction in major macro- or microvascular events.[8][9] | [8][9] |
| PROGRESS | 6,105 patients with a history of stroke or TIA | Perindopril 4 mg with or without Indapamide 2.5 mg | 9/4 mmHg (combination therapy) | 28% relative risk reduction in stroke.[7][10] | [7][10] |
| PRETEND | 3,198 patients in a primary-care setting | Perindopril 2 mg / Indapamide 0.625 mg | 22/11.7 mmHg | Blood pressure control rate increased from 1.1% to 38.7%.[11] | [11] |
Experimental Protocols
-
Objective: To assess the effects of a fixed combination of perindopril and indapamide on major vascular events in patients with type 2 diabetes.
-
Study Design: A multicenter, randomized, placebo-controlled trial.
-
Patient Population: 11,140 patients with type 2 diabetes mellitus.
-
Inclusion Criteria: Patients aged 55 years or older with type 2 diabetes and a history of major macrovascular or microvascular disease, or at least one other cardiovascular risk factor.
-
Exclusion Criteria: Contraindication to ACE inhibitors or diuretics.
-
Treatment Protocol:
-
A 6-week active run-in period with the perindopril-indapamide combination.
-
Randomization to either a fixed combination of perindopril (2 mg) and indapamide (0.625 mg) or a matching placebo.
-
After three months, the dose was increased to perindopril 4 mg and indapamide 1.25 mg.[6]
-
-
Blood Pressure Measurement: Seated blood pressure was measured at each study visit using a standardized protocol.
-
Biochemical Analyses: Standard laboratory tests, including serum creatinine, electrolytes, and glucose levels, were performed at baseline and during follow-up.
-
Adverse Event Monitoring: All adverse events were recorded and assessed for their relationship to the study medication.
Mechanism of Action and Signaling Pathway
The synergistic effect of combining an ACE inhibitor like Perindopril with a diuretic like Indapamide stems from their complementary mechanisms of action.[4] Indapamide reduces blood volume and vascular resistance, while Perindopril blocks the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and reduced sodium and water retention.[4]
Combination Therapy with Calcium Channel Blockers: Indapamide and Amlodipine
The combination of Indapamide with a calcium channel blocker such as Amlodipine provides another effective strategy for managing hypertension, particularly in patients with or at risk for cardiovascular complications.[12][13]
Summary of Clinical Trial Data
The EFFICIENT study evaluated the efficacy and safety of a single-pill combination of sustained-release (SR) Indapamide and Amlodipine.[14][15]
| Trial | Patient Population | Dosage | Mean Blood Pressure Reduction | Key Outcomes | Reference |
| EFFICIENT | 196 patients with uncontrolled or grade 2/3 hypertension | Indapamide SR 1.5 mg / Amlodipine 5 mg | 28.5/15.6 mmHg | 85% of patients achieved blood pressure control (<140/90 mmHg).[14][15] | [14][15] |
Experimental Protocols
-
Objective: To examine the efficacy and acceptability of a single-pill combination of indapamide SR and amlodipine in the management of hypertension.
-
Study Design: A 45-day, multicenter, open-label, non-comparative, prospective phase 4 study.
-
Patient Population: Patients previously uncontrolled on calcium channel blocker monotherapy or newly diagnosed with grade 2 or 3 essential hypertension.
-
Inclusion Criteria: Blood pressure ≥140/90 mmHg for those on monotherapy, or ≥160/100 mmHg for newly diagnosed patients.
-
Exclusion Criteria: History of hypersensitivity to indapamide or amlodipine, severe renal or liver dysfunction, recent myocardial infarction or stroke.
-
Treatment Protocol: All patients received a single-pill combination of indapamide SR 1.5 mg and amlodipine 5 mg daily for 45 days.
-
Blood Pressure Measurement: Office blood pressure was measured at baseline and at follow-up visits.
-
Biochemical Analyses: Standard laboratory tests were conducted to assess safety and tolerability.
-
Adverse Event Monitoring: All adverse events were recorded throughout the study period.
Mechanism of Action and Signaling Pathway
Amlodipine, a dihydropyridine calcium channel blocker, inhibits the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation.[1] When combined with the diuretic and natriuretic effects of Indapamide, this results in a potent antihypertensive effect.
General Experimental Protocols
The following are general protocols that can be adapted for research on Indapamide combination therapies.
Blood Pressure Measurement
-
Office Blood Pressure: Measurements should be taken in a quiet room after at least 5 minutes of rest. The patient should be seated with their back supported and feet flat on the floor. An appropriately sized cuff should be used. At least two readings, taken 1-2 minutes apart, should be averaged.
-
Ambulatory Blood Pressure Monitoring (ABPM): ABPM provides a more comprehensive assessment of blood pressure over a 24-hour period.[16] Readings are typically taken every 15-30 minutes during the day and every 30-60 minutes at night. This method can help identify white-coat hypertension and assess the 24-hour efficacy of the treatment.[17]
Biochemical Analyses
Standard biochemical assessments should be performed at baseline and at regular intervals during the study. These should include:
-
Serum Electrolytes: Sodium, potassium, chloride, and bicarbonate.
-
Renal Function Tests: Serum creatinine and blood urea nitrogen (BUN).
-
Metabolic Panel: Glucose, uric acid, and lipid profile (total cholesterol, HDL, LDL, triglycerides).
Adverse Event Monitoring
A systematic approach to monitoring and reporting adverse events is crucial.[18] All adverse events, regardless of their perceived relationship to the study drug, should be documented. Serious adverse events must be reported to the relevant regulatory authorities according to established guidelines.
Conclusion
This compound in combination with ACE inhibitors or calcium channel blockers represents a highly effective and well-tolerated treatment strategy for hypertension. The synergistic mechanisms of these combinations lead to significant blood pressure reductions and have been shown to improve cardiovascular outcomes in diverse patient populations. The protocols and data presented in these application notes provide a solid foundation for researchers and clinicians working to further optimize hypertension therapy. Future research should continue to explore the long-term benefits and potential new applications of these important combination therapies.
References
- 1. Vascular legacy beyond blood pressure control: benefits of perindopril/indapamide combination in hypertensive patients with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indapamide: clinical pharmacology, therapeutic efficacy in hypertension, and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] A Review of 10 Years of Experience with Indapamide as an Antihypertensive Agent | Semantic Scholar [semanticscholar.org]
- 4. Complementary mechanisms of action and rationale for the fixed combination of perindopril and indapamide in treating hypertension – update on clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blood Pressure Control with a Single-Pill Combination of Indapamide Sustained-Release and Amlodipine in Patients with Hypertension: The EFFICIENT Study | PLOS One [journals.plos.org]
- 6. medscape.com [medscape.com]
- 7. ahajournals.org [ahajournals.org]
- 8. research.bond.edu.au [research.bond.edu.au]
- 9. Effects of a fixed combination of perindopril and indapamide on macrovascular and microvascular outcomes in patients with type 2 diabetes mellitus (the ADVANCE trial): a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Perindopril Protection against Recurrent Stroke Study - American College of Cardiology [acc.org]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 13. Randomised trial of a perindopril-based blood-pressure-lowering regimen among 6,105 individuals with previous stroke or transient ischaemic attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gpnotebook.com [gpnotebook.com]
- 15. Blood pressure control with a single-pill combination of indapamide sustained-release and amlodipine in patients with hypertension: the EFFICIENT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. Ambulatory blood pressure monitoring in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Serious adverse events in patients with target-oriented blood pressure management: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Strategies for overcoming solubility challenges of Indapamide hemihydrate in dissolution media
Technical Support Center: Indapamide Hemihydrate Dissolution
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility and dissolution challenges during experimentation.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Solubility Challenge
Q1: Why am I observing poor dissolution of this compound?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.[1][2] Its water solubility is very limited, measured at approximately 75 milligrams per liter, classifying it as practically insoluble.[1][3] This inherent low solubility is the primary reason for dissolution challenges, which can lead to variable and incomplete drug release from solid dosage forms.
Q2: What are the key physicochemical properties of this compound that affect its solubility?
Several properties contribute to Indapamide's solubility behavior:
-
BCS Classification : As a BCS Class II compound, its absorption is limited by its dissolution rate.[1][2]
-
Aqueous Solubility : It is practically insoluble in water.[1][3]
-
pKa : The pKa value is approximately 8.8.[3] This indicates it is a weak acid, and its solubility is pH-dependent, increasing at higher pH values.
-
Lipophilicity : Indapamide is a highly lipid-soluble molecule, which contributes to its high permeability but also its low aqueous solubility.[4]
-
Physical Form : The drug may exist in different physical forms, such as crystalline or amorphous states. Amorphous forms generally exhibit higher solubility than their crystalline counterparts.[2]
Section 2: Troubleshooting Dissolution Media & Conditions
Q3: How does the pH of the dissolution medium affect the dissolution of Indapamide?
The dissolution rate of Indapamide is highly dependent on the pH of the medium.[1] As a weak acid with a pKa of 8.8, its solubility increases as the pH becomes more alkaline.[3] In acidic conditions (e.g., 0.1 N HCl), it shows poor solubility and can undergo degradation.[1][3] Phosphate buffers with a pH of 6.0 or 6.8 are often used to achieve better dissolution results.[1][5]
Q4: My dissolution is still low even in a phosphate buffer. Should I add surfactants?
Yes, adding surfactants to the dissolution medium is a common strategy to improve the dissolution of poorly soluble drugs like Indapamide.[5][6] Surfactants enhance drug release by:
-
Improving Wettability : They reduce the surface tension between the drug particles and the medium, allowing for better wetting.[6][7]
-
Micellar Solubilization : Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate the hydrophobic drug molecules, increasing the drug's apparent solubility.[6][7]
Commonly used surfactants include Tween 80 (a non-ionic surfactant) and Sodium Lauryl Sulfate (SLS, an anionic surfactant).[5][6] For instance, the use of 0.5% Tween 80 in a pH 6.0 phosphate buffer has been shown to be effective.[5]
Q5: What dissolution apparatus settings (e.g., rotation speed) are recommended?
The choice of rotation speed depends on the formulation (e.g., immediate vs. modified release) and should be optimized to ensure a discriminative method.[1][8] For modified-release tablets, speeds like 50 rpm, 75 rpm, or 100 rpm have been used with a USP Apparatus 2 (paddle).[1][9] It is crucial to select a speed that is not so high that it masks potential formulation differences, but high enough to ensure adequate mixing.
Section 3: Advanced Formulation Strategies
Q6: When should I consider advanced formulation strategies beyond modifying the dissolution medium?
You should consider advanced strategies when modifications to the dissolution medium are insufficient to achieve the desired release profile or when the goal is to develop a formulation with enhanced in vivo bioavailability. These strategies fundamentally alter the physicochemical properties of the drug.
Q7: What is a solid dispersion, and how can it help?
A solid dispersion (SD) is a system where the drug (one or more active ingredients) is dispersed in an inert carrier or matrix at a solid state.[10][11] This approach can significantly enhance the dissolution rate of poorly soluble drugs like Indapamide by:
-
Reducing Particle Size : Dispersing the drug at a molecular or amorphous level dramatically increases the surface area available for dissolution.[12][13]
-
Improving Wettability : The hydrophilic carrier improves the wetting of the hydrophobic drug.[10][13]
-
Creating Amorphous Forms : Converting the crystalline drug into a more soluble amorphous form.[12]
Common carriers include polymers like Polyvinylpyrrolidone (PVP) and Polyethylene Glycols (PEGs).[12]
Q8: How do cyclodextrin inclusion complexes work to improve solubility?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[14][15] They can encapsulate poorly soluble drug molecules, like Indapamide, within their cavity to form an "inclusion complex."[14] This complexation:
-
Increases the apparent water solubility of the drug.
-
Enhances the dissolution rate and bioavailability.[16] The complex is typically prepared using methods like kneading, co-precipitation, or co-evaporation.[14]
Q9: What are nanosuspensions and what are their advantages?
A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and/or polymers.[17][18] For BCS Class II drugs like Indapamide, this is a promising approach.[18][19] The key advantages are:
-
Increased Surface Area : Reducing particle size to the nanometer range (typically 200-600 nm) drastically increases the surface area, leading to a higher dissolution velocity according to the Noyes-Whitney equation.[18][20]
-
Increased Saturation Solubility : The small particle size can also increase the saturation solubility of the drug.[21] Nanosuspensions can be prepared by techniques such as high-pressure homogenization or media milling.[17][22]
Troubleshooting Guide: Decision Workflow for Solubility Enhancement
This diagram outlines a logical workflow for selecting an appropriate strategy to overcome the solubility challenges of this compound.
Caption: A decision tree for troubleshooting Indapamide dissolution issues.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Media
| Solvent/Medium | Solubility | Reference |
| Water | 75 mg/L (Practically Insoluble) | [3] |
| 0.1 M Hydrochloric Acid | Low / Degradation observed | [1][3] |
| Phosphate Buffer (pH 6.8) | Suitable for dissolution testing | [1] |
| Phosphate Buffer (pH 6.0) + 0.5% Tween 80 | Suitable for dissolution testing | [5] |
| Methanol, Ethanol, Acetonitrile | Readily Soluble | [3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |
Table 2: Comparison of Dissolution Enhancement Strategies
| Strategy | Formulation Example | Key Finding | Reference |
| Self-Emulsifying Drug Delivery System (SEDDS) | Indapamide in Labrasol, Labrafil® M1944CS, Capryol™ 90 | Rapid and significantly higher drug release (>80% in 30 mins) compared to unprocessed powder (<10%). | [2] |
| Nanosuspension | Indapamide nanosuspension prepared by Nanoedge technique | Markedly increased dissolution compared to the pure drug, with optimized formulation showing >98% release. | [19] |
| Solid Dispersion | Co-amorphous mixture with Ezetimibe | Enhanced physical stability and solubility advantage over the amorphous drug alone. | [2] |
Experimental Protocols
Protocol 1: Standard Dissolution Testing (USP Apparatus 2)
This protocol is a general method for assessing the dissolution of Indapamide tablets.
-
Apparatus : USP Apparatus 2 (Paddles).
-
Dissolution Medium : 900 mL of phosphate buffer (pH 6.8) or another suitable medium (e.g., pH 6.0 buffer with 0.5% Tween 80).[1][5] Maintain at 37 ± 0.5 °C.
-
Apparatus Speed : Set paddle speed to a justified rate (e.g., 50-100 rpm).[1][9]
-
Procedure : a. Place one tablet in each dissolution vessel. b. Start the apparatus immediately. c. Withdraw samples (e.g., 10 mL) at predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes).[5] d. Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium. e. Filter the samples promptly through a suitable filter (e.g., 0.45 µm nylon).[5]
-
Quantification : Analyze the filtered samples for Indapamide concentration using a validated analytical method, such as HPLC-UV at a wavelength of 242 nm.[2][9]
Protocol 2: Preparation of Solid Dispersion by Solvent Evaporation
This method creates a solid dispersion by dissolving the drug and carrier in a common solvent, which is then removed.
-
Materials : this compound, a hydrophilic carrier (e.g., PVP K30), and a suitable organic solvent (e.g., methanol, ethanol).[3][12]
-
Procedure : a. Dissolve a specific ratio of Indapamide and the carrier in the selected solvent with stirring until a clear solution is obtained. b. Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50 °C). c. Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent. d. Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
-
Characterization : The prepared solid dispersion should be characterized for drug content, dissolution rate, and physical form (e.g., using DSC or XRD to confirm amorphous state).
Visualization of Key Processes
Mechanism of Cyclodextrin Inclusion Complexation
This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug like Indapamide, enhancing its solubility.
Caption: Encapsulation of a drug molecule within a cyclodextrin host.
Workflow for Nanosuspension Preparation
This flowchart shows the general steps involved in preparing a nanosuspension using a high-pressure homogenization (top-down) approach.
References
- 1. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 2. oatext.com [oatext.com]
- 3. Buy this compound | 180004-24-4 | >98% [smolecule.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. Development of a Dissolution Method for Modified Release Tablets Containing an Insoluble Active Substance | Acta Medica Marisiensis [actamedicamarisiensis.ro]
- 9. Formulation and Quality Determination of Indapamide Matrix Tablet: A Thiazide Type Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. jddtonline.info [jddtonline.info]
- 13. japer.in [japer.in]
- 14. humapub.com [humapub.com]
- 15. impactfactor.org [impactfactor.org]
- 16. ijpsr.com [ijpsr.com]
- 17. jddtonline.info [jddtonline.info]
- 18. researchgate.net [researchgate.net]
- 19. latamjpharm.org [latamjpharm.org]
- 20. sphinxsai.com [sphinxsai.com]
- 21. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of mobile phase composition for Indapamide hemihydrate analysis by HPLC
Welcome to the technical support center for the HPLC analysis of Indapamide Hemihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting solutions for common issues encountered during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis?
A common starting point for the reversed-phase HPLC analysis of Indapamide is a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or acetate buffer). A good initial ratio to explore is a 60:40 or 50:50 (v/v) mixture of the organic and aqueous phases. The optimal composition will depend on the specific column and other chromatographic conditions.
Q2: What detection wavelength is recommended for this compound?
Indapamide has a UV absorbance maximum around 240-242 nm.[1][2] Therefore, setting your UV detector to this range is recommended for optimal sensitivity. Wavelengths such as 241 nm and 254 nm have also been successfully used.[3][4][5]
Q3: How can I improve peak shape and reduce tailing?
Peak tailing can be caused by several factors. Here are a few troubleshooting steps:
-
Adjust Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for Indapamide, which is a weakly acidic drug. Using a buffer to maintain a consistent pH can significantly improve peak shape. A pH of around 3.0 or 5.8 has been used in validated methods.[2][3]
-
Check for Column Contamination: Residual sample components or strongly retained impurities can interact with the stationary phase and cause tailing. Flushing the column with a strong solvent may help.
-
Evaluate Column Health: An old or degraded column can lead to poor peak shape. If other troubleshooting steps fail, consider replacing the column.
Q4: My retention time is shifting. What could be the cause?
Retention time variability can be due to:
-
Inconsistent Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently for each run.[6] Small variations in the organic-to-aqueous ratio or buffer concentration can lead to shifts.
-
Temperature Fluctuations: Temperature can affect retention time. Using a column oven to maintain a constant temperature is recommended.[6][7]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before injecting your sample. Insufficient equilibration can cause drifting retention times.[7]
-
Pump Issues: Fluctuations in pump pressure can alter the flow rate and, consequently, the retention time.[6]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution | Inappropriate mobile phase composition. | Optimize the organic-to-aqueous ratio. A lower percentage of the organic solvent will generally increase retention and may improve the resolution between closely eluting peaks. Consider trying different organic modifiers (e.g., methanol instead of acetonitrile). |
| Incorrect pH of the mobile phase. | Adjust the pH of the aqueous portion of your mobile phase. For Indapamide, a slightly acidic pH is often beneficial. | |
| Baseline Drift | Changes in mobile phase composition during the run. | Ensure your mobile phase components are well-mixed and degassed.[7] For gradient elution, ensure the pump is functioning correctly. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature.[7] | |
| Contamination in the mobile phase or column. | Prepare fresh mobile phase with high-purity solvents.[7] Flush the column with a strong solvent to remove any contaminants. | |
| Ghost Peaks | Contamination in the sample, mobile phase, or carryover from previous injections. | Use high-purity solvents and freshly prepared samples.[7] Implement a needle wash step in your autosampler sequence.[7] |
| High Backpressure | Blockage in the system (e.g., column frit, tubing, or guard column). | Systematically check for blockages by disconnecting components and observing the pressure. Replace any clogged frits or tubing. |
| High flow rate. | Ensure the flow rate is appropriate for your column dimensions and particle size. | |
| Mobile phase viscosity. | If using a highly viscous mobile phase, consider adjusting the composition or increasing the column temperature to reduce viscosity. |
Experimental Protocols
Below are detailed methodologies for two validated HPLC methods for the analysis of Indapamide.
Method 1: Acetonitrile:Methanol:Water Mobile Phase
This method is a simple and rapid isocratic RP-HPLC method for the estimation of Indapamide.[1]
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Sample Preparation (for Tablet Formulation):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 2.5 mg of Indapamide and transfer it to a 100 mL volumetric flask.
-
Add the mobile phase and sonicate for 15 minutes.[1]
-
Make up the volume with the mobile phase and filter the solution through a 0.22 µm membrane filter.[1]
-
Dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.[1]
-
Method 2: Acetonitrile and o-Phosphoric Acid Buffer Mobile Phase
This method utilizes a buffered mobile phase for improved peak shape and stability.[2]
-
Chromatographic Conditions:
-
Standard Solution Preparation:
-
Sample Preparation (for Tablet Formulation):
-
Weigh and powder 20 tablets to determine the average weight.
-
Weigh a quantity of powder equivalent to 100 mg of Indapamide and transfer it to a 100 mL volumetric flask.
-
Add a sufficient quantity of the mobile phase, sonicate for 20 minutes, and then make up the volume.[2]
-
Filter the solution through a 0.4 µm membrane filter.[2]
-
Dilute the filtrate with the mobile phase to achieve a concentration within the linear range.[2]
-
Data Presentation
Table 1: Comparison of Optimized Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Mobile Phase | Acetonitrile:Methanol:Water (40:50:10 v/v/v)[1] | Acetonitrile:0.05% o-Phosphoric acid (pH 3.0) (40:60 v/v)[2] | Methanol:Phosphate Buffer (pH 5.8) (60:40 v/v)[3] | 5mM KH2PO4 (0.25 ml/L triethylamine, pH 2.8):Acetonitrile:Methanol (58:25:17 v/v/v)[8] |
| Column | C18 (250 x 4.6 mm, 5 µm)[1] | Supelco RP C-18 (25 cm x 4.6 mm, 5 µm)[2] | Shiseido Capcell Pak C18 (250mm x 4.6mm, 5µm)[3] | Hypersil®-Gold C18 (100 x 4.6 mm, 3 µm)[8] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3] | 1.0 mL/min[8] |
| Detection Wavelength | 242 nm[1] | 240 nm[2] | 241 nm[3] | 215 nm[8] |
| Retention Time | 3.233 min[1] | 6.76 min[2] | 6.58 min[3] | Not Specified |
Table 2: Summary of Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 10-60[1] | 10-100[2] | 0.2-1.2[3] |
| Correlation Coefficient (r²) | 0.9995[1] | 0.9995[2] | 0.999[3] |
| LOD (µg/mL) | 0.52[1] | Not Specified | 0.08[3] |
| LOQ (µg/mL) | 0.78[1] | Not Specified | 0.03[3] |
| Accuracy (% Recovery) | 98.16 – 100.12[1] | Not Specified | 99.50 - 100.67[3] |
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A typical experimental workflow for HPLC analysis.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. farmaciajournal.com [farmaciajournal.com]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. medikamenterqs.com [medikamenterqs.com]
- 8. HPLC-PDA analysis of ACE-inhibitors, hydrochlorothiazide and indapamide utilizing design of experiments - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting and resolving peak tailing in Indapamide hemihydrate chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the chromatographic analysis of Indapamide hemihydrate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1] In an ideal scenario, a chromatographic peak should be symmetrical, known as a Gaussian peak.[2] Peak tailing is undesirable as it can negatively impact the accuracy and reliability of analytical results by decreasing resolution between peaks and leading to inaccurate quantification.[1] The degree of tailing is often quantified using the Tailing Factor (TF) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.[3]
Q2: What are the common causes of peak tailing in the HPLC analysis of this compound?
A2: Peak tailing in the analysis of this compound can stem from several factors, including:
-
Secondary Silanol Interactions: Indapamide, containing amine and other basic functional groups, can interact strongly with ionized residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18 columns).[4][5] This is a primary cause of peak tailing.[4]
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. If the pH is close to the pKa of Indapamide, the analyte can exist in both ionized and unionized forms, leading to peak broadening and tailing.[2] Operating at a pH that ensures the analyte is in a single ionic state is crucial.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1][6]
-
Column Degradation: Over time, columns can degrade. This can manifest as a void at the column inlet, channels in the packing bed, or accumulation of particles on the inlet frit, all of which can cause peak tailing.[1]
-
Extra-Column Volume: Excessive volume from tubing, fittings, or the detector cell can cause band broadening and contribute to peak tailing, especially for early-eluting peaks.[6][7]
Q3: How does the mobile phase pH affect the peak shape of Indapamide?
A3: The pH of the mobile phase is a critical parameter for achieving good peak symmetry for ionizable compounds like Indapamide. To minimize secondary interactions with silanol groups on the stationary phase, it is recommended to operate at a lower pH (e.g., around 3.0).[6] At this pH, the silanol groups are protonated and less likely to interact with the basic functional groups of Indapamide.[4] Several studies have shown that adjusting the mobile phase pH to the acidic range with additives like phosphoric acid or formic acid results in sharp, symmetrical peaks for Indapamide.[4][6]
Q4: Can mobile phase additives help in reducing peak tailing?
A4: Yes, mobile phase additives can significantly improve peak shape.
-
Buffers: Using a buffer (e.g., phosphate or acetate buffer) helps to maintain a stable pH and can mask residual silanol interactions.[1]
-
Acids: Adding a small amount of an acid like formic acid, acetic acid, or trifluoroacetic acid (TFA) to the mobile phase can protonate silanol groups and reduce their interaction with basic analytes.
-
Competing Bases: In some cases, adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites and improve the peak shape of basic compounds.[8]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving peak tailing issues with this compound.
Step 1: Initial Assessment
-
Observe the chromatogram: Does only the Indapamide peak tail, or do all peaks in the chromatogram exhibit tailing?
-
Review system suitability data: Compare the current peak shape with historical data. Has the tailing appeared suddenly or gradually over time?
Step 2: Chemical and Method-Related Troubleshooting
If only the Indapamide peak is tailing, the issue is likely related to chemical interactions or specific method parameters.
| Potential Cause | Recommended Action |
| Secondary Silanol Interactions | Lower the mobile phase pH to ~3.0 using an appropriate acid (e.g., 0.1% formic acid or phosphoric acid).[6] Consider using an end-capped column or a column with a different stationary phase chemistry. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of Indapamide. |
| Column Overload | Reduce the injection volume or dilute the sample and re-inject.[6] |
| Incompatible Sample Solvent | Dissolve the sample in the mobile phase or a solvent with a weaker elution strength than the mobile phase. |
| Insufficient Buffer Concentration | If using a buffer, ensure its concentration is adequate (typically 10-50 mM for UV detection) to maintain a stable pH.[1] |
Step 3: Instrument and Hardware-Related Troubleshooting
If all peaks in the chromatogram are tailing, the problem is likely related to the HPLC system hardware.
| Potential Cause | Recommended Action |
| Column Void or Channeling | Replace the column. A sudden shock or operating at high pH can cause the column bed to collapse.[3] |
| Blocked Column Frit | Reverse and flush the column (if permitted by the manufacturer). If the problem persists, replace the frit or the column.[9] |
| Extra-Column Volume | Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume. |
| Contaminated Guard Column | Replace the guard column. |
Data Summary
The following tables summarize quantitative data from various studies on the chromatographic analysis of Indapamide, highlighting conditions that yield good peak shape.
Table 1: Effect of Mobile Phase Composition on Peak Shape
| Mobile Phase Composition | Column | Tailing Factor (Asymmetry) | Reference |
| Acetonitrile:Methanol:Water (40:50:10 v/v/v) | C18 | 1.23 | [8] |
| Acetonitrile:0.05% o-Phosphoric Acid (40:60 v/v), pH 3.0 | C18 | Not specified, but good peak shape reported | [10] |
| Acetonitrile:Water (45:55 v/v) with 5mM KH2PO4-K2HPO4, pH 4.0 | µBondapak C18 | Not specified, but good peak shape reported | [11][12] |
| Acetonitrile:Methanol:Phosphate Buffer pH 5.8 (60:40 v/v) | C18 | Not specified, but good peak shape reported | [2] |
Table 2: Influence of Mobile Phase pH on Indapamide Analysis
| pH | Mobile Phase Buffer | Observation | Reference |
| 3.0 | o-Phosphoric Acid | Good peak shape | [10] |
| 3.33 | Sodium dihydrogenphosphate buffer | Sharp and symmetric peaks | [6] |
| 3.75 | Triethylamine in water adjusted with phosphoric acid | Good separation and peak shape | [2] |
| 4.0 | KH2PO4-K2HPO4 | Good separation | [11][12] |
| 5.8 | Phosphate Buffer | Single, well-defined peak | [2] |
Experimental Protocols
Protocol 1: RP-HPLC Method for Indapamide with Acetonitrile/Methanol/Water Mobile Phase
-
Objective: To provide a standard operating procedure for the analysis of this compound with good peak symmetry.
-
Instrumentation:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare the mobile phase by mixing the solvents in the specified ratio. Degas the mobile phase by sonication or other suitable means.
-
Prepare a stock solution of this compound in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solutions and record the chromatograms.
-
Calculate the tailing factor for the Indapamide peak. A value close to 1.2 is considered acceptable.[8]
-
Protocol 2: RP-HPLC Method with pH-Adjusted Mobile Phase
-
Objective: To provide a method that utilizes pH control to minimize peak tailing.
-
Instrumentation:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (o-Phosphoric acid)
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Procedure:
-
Prepare the aqueous component of the mobile phase by adding 0.5 mL of o-Phosphoric acid to 1 L of water.
-
Prepare the final mobile phase by mixing the aqueous component and acetonitrile in a 60:40 ratio. Adjust the pH to 3.0 if necessary. Degas the mobile phase.
-
Follow steps 2-6 from Protocol 1.
-
Visualizations
Caption: Troubleshooting workflow for Indapamide peak tailing.
Caption: Indapamide interaction with silanol groups on a C18 column.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 4. akjournals.com [akjournals.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. A selective HPLC method for the determination of indapamide in human whole blood: application to a bioequivalence study in Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative determination of indapamide in pharmaceuticals and urine by high-performance liquid chromatography with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
Addressing and preventing layer-separation in the formulation of Indapamide hemihydrate sustained-release tablets
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the formulation of Indapamide hemihydrate sustained-release tablets. The focus is on addressing and preventing layer separation, a common manufacturing defect also known as lamination or capping.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving layer separation issues during the formulation and manufacturing of this compound sustained-release tablets.
Question: My this compound sustained-release tablets are exhibiting layer separation (capping or lamination) after compression. What are the potential causes and how can I troubleshoot this issue?
Answer:
Layer separation, manifesting as capping (separation of the top or bottom crown of the tablet) or lamination (separation of the tablet into two or more distinct layers), is a common challenge in tablet manufacturing.[1][2] It can stem from issues related to the formulation, granulation process, or the tablet compression parameters. Below is a step-by-step guide to troubleshoot this defect.
Step 1: Evaluate the Formulation Components
The first step is to assess the individual components of your formulation.
-
Binder: Inadequate or improper binder can lead to weak inter-particle bonds, causing mechanical failure like capping and lamination.[3]
-
Action: Review the binder concentration. If it's too low, consider increasing it. You can also evaluate different types of binders. For wet granulation, ensure the binder is activated with the right amount of granulating fluid.[3]
-
-
Lubricant: Over-lubrication, especially with hydrophobic lubricants like magnesium stearate, can coat the granules and reduce tablet tensile strength, leading to lamination.[4]
-
Action: Try reducing the lubricant concentration or the blending time. Alternatively, consider switching to a less hydrophobic lubricant.[4]
-
-
Active Pharmaceutical Ingredient (API) and Excipients: The physical properties of the API and other excipients, such as particle size and shape, can influence powder flow and compressibility.
-
Action: Ensure a narrow and uniform particle size distribution of the granules. Too many fine particles or overly large granules can lead to air entrapment and poor bonding.[3]
-
Step 2: Analyze the Granulation Process
The method of granulation and the properties of the granules are critical. Indapamide sustained-release tablets can be prepared by wet granulation or direct compression.[1][5]
-
Moisture Content: Granules that are too dry may be brittle and lack plasticity for proper bonding. Conversely, excessive moisture can also lead to issues. The ideal moisture content for granules is typically between 1-2.5%.[4]
-
Action: Measure the loss on drying (LOD) of your granules. Adjust the drying time and temperature to achieve the optimal moisture content.
-
-
Granule Size and Fines: A non-uniform granule size distribution can result in segregation and improper die filling, leading to variations in tablet weight and hardness. An excessive amount of fine powder is a common cause of lamination.[6]
-
Action: Perform particle size analysis of your granules. Aim for a normal distribution with a minimal amount of fines.
-
Step 3: Optimize Tablet Compression Parameters
The tablet press settings play a crucial role in preventing layer separation.
-
Compression Force: Both insufficient and excessive compression force can cause problems. Insufficient force leads to weak tablets, while excessive force can induce stress and cause lamination or capping upon ejection.[7][8]
-
Action: Optimize the pre-compression and main compression forces. Start with a lower compression force and gradually increase it while monitoring tablet hardness and friability.
-
-
Turret Speed: High turret speeds reduce the dwell time (the time the punch head is in contact with the compression roller), which can be insufficient for proper bonding and air displacement.[9]
-
Action: Reduce the turret speed to increase the dwell time.
-
-
Tooling: Worn-out or improperly designed punches and dies can contribute to layer separation.[3]
-
Action: Inspect the tooling for any signs of wear or damage. The use of tapered dies can help in reducing air entrapment.[4]
-
Step 4: Conduct Tablet Quality Control Tests
Regularly perform in-process quality control tests to monitor for and prevent layer separation.
-
Hardness Test: This measures the tablet's mechanical strength.[10]
-
Friability Test: This assesses the tablet's ability to withstand abrasion during handling. A friability of less than 1% is generally acceptable.[11]
-
Visual Inspection: Regularly inspect tablets for any visual signs of defects.
Frequently Asked Questions (FAQs)
Formulation-Related Questions
Q1: What is the role of binders in preventing layer separation in this compound sustained-release tablets?
A1: Binders are crucial for ensuring the cohesiveness of the tablet formulation. They act as an adhesive to hold the active ingredient and other excipients together, forming granules with the required mechanical strength.[3] Insufficient binder can result in weak inter-particulate bonds, making the tablets prone to capping and lamination during compression or subsequent handling.[3]
Q2: How does the concentration of HPMC affect the integrity of sustained-release tablets?
A2: Hydroxypropyl methylcellulose (HPMC) is a common polymer used in sustained-release formulations. The concentration of HPMC influences the tablet's hardness and release profile. Higher concentrations of HPMC generally lead to harder tablets with a slower drug release rate.[11] However, an optimal concentration is necessary, as excessively high concentrations might lead to other issues.
Q3: Can the type and amount of lubricant contribute to layer separation?
A3: Yes, lubricants, while essential for preventing sticking to the punches and dies, can negatively impact tablet strength if not used correctly. Hydrophobic lubricants like magnesium stearate can form a film around the granules, hindering their ability to bond together, which can lead to lamination.[4] Over-lubrication, caused by either too high a concentration or prolonged blending time, is a common cause of this issue.[4]
Process-Related Questions
Q4: How does compression force impact layer separation?
A4: The compression force is a critical parameter. Insufficient force results in tablets with low mechanical strength that can easily break or laminate.[8] Conversely, excessive compression force can lead to the build-up of internal stresses within the tablet. When the tablet is ejected from the die, this stress can be released, causing the tablet to cap or laminate.[7] It is crucial to find the optimal compression force that produces a robust tablet without inducing excessive stress.
Q5: What is the significance of pre-compression in preventing capping and lamination?
A5: Pre-compression is a preliminary compression step at a lower force before the main compression. It helps to remove entrapped air from the powder blend, which is a primary cause of capping and lamination.[8] By consolidating the powder and allowing air to escape, pre-compression leads to a more stable tablet structure during the main compression event.
Q6: Can the speed of the tablet press influence layer separation?
A6: Yes, the speed of the tablet press (turret speed) determines the dwell time. A higher press speed leads to a shorter dwell time, which may not be sufficient for the particles to bond properly, especially for formulations that are sensitive to the rate of compression.[9] Slowing down the press can often resolve capping and lamination issues by allowing more time for particle bonding and air displacement.[9]
Quantitative Data on Formulation and Process Parameters
The following tables summarize the impact of key formulation and process parameters on tablet properties related to layer separation.
Table 1: Effect of HPMC K100M Concentration on Indapamide Sustained-Release Tablet Properties
| Formulation Code | HPMC K100M Concentration (%) | Hardness ( kg/cm ²) | Friability (%) | Drug Release at 12h (%) |
| F1 | 10 | 4.8 ± 0.2 | 0.65 | 95.2 |
| F2 | 20 | 5.5 ± 0.3 | 0.52 | 88.4 |
| F3 | 30 | 6.2 ± 0.2 | 0.41 | 79.1 |
| F4 | 40 | 6.8 ± 0.4 | 0.35 | 70.5 |
| F5 | 50 | 7.5 ± 0.3 | 0.28 | 62.3 |
Data synthesized from studies on sustained-release formulations.[6] This table illustrates that as the concentration of the polymer HPMC K100M increases, the hardness of the tablet increases and the friability decreases, indicating a stronger tablet less prone to layer separation. However, this also results in a slower drug release.
Table 2: Effect of Lubricant (Magnesium Stearate) Concentration on Tablet Properties
| Lubricant Concentration (%) | Tablet Hardness (N) | Friability (%) |
| 0.25 | 120 | 0.4 |
| 0.50 | 110 | 0.6 |
| 1.00 | 95 | 0.9 |
| 2.00 | 75 | 1.5 |
Data synthesized from general studies on the effect of lubricants.[3] This table shows that increasing the concentration of magnesium stearate can lead to a decrease in tablet hardness and an increase in friability, which can increase the risk of layer separation.
Table 3: Effect of Main Compression Force on Tablet Properties
| Main Compression Pressure (MPa) | Tablet Porosity (%) | Compaction Force to Delaminate (N) |
| 30 | ~20 | 129 |
| 70 | ~15 | 157 |
| 110 | ~10 | 224 |
| 150 | ~7 | 281 |
Data adapted from a study on bilayer tablets.[10] This table demonstrates that increasing the main compression pressure decreases the porosity of the tablet and increases the force required to cause delamination, indicating a stronger bond between layers. However, an excessively high force can lead to capping.[7]
Experimental Protocols
1. Tablet Friability Test (USP <1216>)
-
Objective: To assess the ability of uncoated tablets to withstand mechanical stress and abrasion.
-
Apparatus: Friabilator, consisting of a drum with a curved projection that rotates at 25 ±1 rpm.
-
Procedure:
-
For tablets with a unit weight of 650 mg or less, take a sample of whole tablets that weighs as close as possible to 6.5 g. For tablets with a unit weight of more than 650 mg, take a sample of 10 whole tablets.
-
Carefully de-dust the tablets and accurately weigh the sample (W_initial).
-
Place the tablets in the friabilator drum.
-
Rotate the drum 100 times.
-
Remove the tablets from the drum, carefully de-dust them, and accurately weigh the sample again (W_final).
-
-
Calculation: Friability (%) = [(W_initial - W_final) / W_initial] x 100
-
Acceptance Criteria: A maximum mean weight loss of not more than 1.0% is generally considered acceptable.
2. Tablet Hardness (Breaking Force) Test (USP <1217>)
-
Objective: To measure the mechanical strength of the tablet.
-
Apparatus: Tablet hardness tester.
-
Procedure:
-
Place the tablet between the two platens of the tester.
-
Apply a compressive force to the tablet until it fractures.[7]
-
The force required to break the tablet is recorded.
-
-
Acceptance Criteria: The acceptable hardness range depends on the specific tablet formulation and intended use, but is typically between 4-10 kg/cm ².
3. Particle Size Analysis of Granules
-
Objective: To determine the particle size distribution of the granules.
-
Apparatus: Sieve shaker with a set of standard sieves, or a laser diffraction particle size analyzer.
-
Procedure (Sieving Method):
-
Arrange a stack of sieves with decreasing mesh size from top to bottom.
-
Place a known weight of the granule sample on the top sieve.
-
Shake the stack for a specified period.
-
Weigh the amount of granules retained on each sieve.
-
-
Analysis: Calculate the weight percentage of granules in each size range to determine the particle size distribution.
Visualizations
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Optimizing formulation and development of amlodipine-indapamide bilayer film-coated tablets with in vitro dissolution equivalence to a reference drug [pharmacia.pensoft.net]
- 3. An experimental investigation of the effect of the amount of lubricant on tablet properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpmr.org [ijpmr.org]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. Preventing Tablet Layer Separation in Multilayer Tablets – Pharma.Tips [pharma.tips]
- 8. Effect of Compression Force on Tablet properties and Strength of Tablet. | PPTX [slideshare.net]
- 9. The Effect of Compression Pressure on the First Layer Surface Roughness and Delamination of Metformin and Evogliptin Bilayer and Trilayer Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating the Performance of HPMC 2906 in Solid Dosage Forms - HPMC manufacturer [hpmcmanufacturer.com]
- 11. s9423e139345e2186.jimcontent.com [s9423e139345e2186.jimcontent.com]
Controlling and managing polymorphism during the crystallization of Indapamide hemihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Indapamide hemihydrate. Our aim is to offer practical solutions to common challenges encountered during the control and management of its polymorphic forms.
Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of Indapamide, leading to undesired polymorphic forms or inconsistent results.
Problem 1: Anhydrous Form I or an unexpected solvate crystallizes instead of the desired hemihydrate.
-
Possible Cause 1: Incorrect Solvent System or Water Content. The presence and proportion of water in the crystallization solvent are critical for the formation of the hemihydrate. Crystallization from purely anhydrous solvents will likely yield the anhydrous Form I or a solvate if a non-aqueous solvent is used that can be incorporated into the crystal lattice.
-
Troubleshooting Steps:
-
Ensure adequate water content: The crystallization solvent system must contain a sufficient amount of water to facilitate the formation of the hemihydrate. The exact ratio of water to the organic solvent will depend on the chosen solvent system and temperature.
-
Solvent selection: Indapamide is soluble in various organic solvents like methanol, ethanol, acetone, and ethyl acetate, but practically insoluble in water.[1] A mixed solvent system (e.g., ethanol/water or acetone/water) is typically required. The ideal solvent system should provide moderate solubility at elevated temperatures and low solubility at room temperature to ensure good yield.
-
Characterize the unexpected form: Use analytical techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify the obtained crystalline form.[1][2] This will confirm if it is an anhydrous polymorph or a solvate.
-
Problem 2: A mixture of polymorphic forms is obtained.
-
Possible Cause 1: Spontaneous Nucleation of a Metastable Form. During the crystallization process, a metastable polymorph (like the anhydrous Form I) might nucleate first due to kinetic favorability, followed by the nucleation and growth of the more stable hemihydrate.
-
Troubleshooting Steps:
-
Seeding: Introduce seed crystals of the pure hemihydrate form into the supersaturated solution at the appropriate temperature. This will direct the crystallization towards the desired form and bypass the spontaneous nucleation of other forms.
-
Control the cooling rate: A slower cooling rate generally favors the formation of the thermodynamically more stable form. Rapid cooling can trap the kinetically favored, but less stable, polymorph.
-
Optimize supersaturation: High levels of supersaturation can lead to uncontrolled nucleation and the formation of multiple polymorphs. Control the generation of supersaturation by adjusting the cooling profile or the anti-solvent addition rate.
-
Problem 3: Poor crystal morphology or small particle size leading to filtration and drying issues.
-
Possible Cause 1: High Supersaturation and Rapid Nucleation. If the solution is supersaturated too quickly, it can lead to a burst of nucleation, resulting in a large number of small crystals with poor morphology.
-
Troubleshooting Steps:
-
Controlled cooling/anti-solvent addition: Employ a gradual cooling profile or a slow, controlled addition of the anti-solvent to maintain a lower level of supersaturation throughout the crystallization process.
-
Stirring rate: The agitation rate can influence crystal size and morphology. A lower stirring rate might be beneficial in some cases to reduce secondary nucleation, but it must be sufficient to ensure homogeneity.
-
Aging/digestion: Holding the crystal slurry at the final crystallization temperature for a period of time (aging or digestion) can allow for Ostwald ripening, where smaller crystals dissolve and redeposit onto larger ones, improving the overall particle size distribution.
-
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphic and pseudopolymorphic forms of Indapamide?
A1: Indapamide is known to exist in at least one anhydrous polymorphic form (Form I) and several pseudopolymorphic forms, including the commercially available hemihydrate.[1][2] Other solvates with solvents like carbon tetrachloride, cyclohexane, and diethyl ether have also been reported.[2]
Q2: How can I reliably prepare this compound in the lab?
A2: A common method to prepare this compound is through recrystallization from a mixed solvent system containing water. For example, dissolving Indapamide in a suitable organic solvent like ethanol or acetone at an elevated temperature and then adding water as an anti-solvent, followed by controlled cooling, can yield the hemihydrate. Seeding with pure hemihydrate crystals is highly recommended to ensure the desired form is obtained.
Q3: Which analytical techniques are essential for characterizing Indapamide polymorphs?
A3: A combination of analytical techniques is crucial for the unambiguous characterization of Indapamide polymorphs.[1][2]
-
X-ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form based on its crystal lattice.
-
Differential Scanning Calorimetry (DSC): Can distinguish between polymorphs based on their melting points and enthalpies of fusion.
-
Thermogravimetric Analysis (TGA): Is used to determine the amount of water or solvent in the crystal structure, which is essential for identifying hydrates and solvates.
-
Infrared (IR) and Raman Spectroscopy: Can reveal differences in the vibrational modes of the molecules in different crystal packing arrangements.
-
Solid-State Nuclear Magnetic Resonance (ssNMR): Can provide detailed information about the molecular conformation and packing in the crystal lattice.
Q4: What is the stability relationship between the anhydrous Form I and the hemihydrate?
A4: The hemihydrate is the commercially used and generally more stable form under ambient conditions. The anhydrous Form I can be obtained by crystallization from anhydrous solvents or by dehydrating the hemihydrate at elevated temperatures. However, the anhydrous form may convert to the hemihydrate in the presence of moisture.
Q5: How do impurities affect the crystallization of this compound?
A5: Impurities can have a significant impact on the crystallization process. They can:
-
Inhibit or promote the nucleation of a specific polymorph: Some impurities may act as templates for the nucleation of an undesired form.
-
Alter the crystal habit (shape): Impurities can adsorb to specific crystal faces, slowing their growth and changing the overall shape of the crystals.
-
Be incorporated into the crystal lattice: This can affect the purity and potentially the stability of the final product. It is crucial to use starting material with a well-defined purity profile for consistent crystallization outcomes.
Q6: What are the key challenges when scaling up the crystallization of this compound?
A6: Scaling up the crystallization process presents several challenges:
-
Mixing and heat transfer: Ensuring uniform temperature and concentration throughout a larger vessel is more difficult. Inefficient mixing can lead to localized high supersaturation and the formation of undesired polymorphs.
-
Control of cooling and supersaturation: Replicating the precise cooling profiles and supersaturation levels from the lab scale to a production scale requires careful engineering and control strategies.
-
Seeding strategy: The amount and timing of seed addition need to be optimized for the larger scale to be effective.
-
Filtration and drying: The particle size distribution and crystal morphology, which can be affected by scale-up, will influence the efficiency of downstream processing steps.
Data Presentation
Table 1: Solubility of Indapamide in Various Solvents at Different Temperatures
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Methanol | 25 | 33.2 |
| 40 | 62.5 | |
| Ethanol | 25 | 18.9 |
| 40 | 38.7 | |
| Acetone | 25 | 158.6 |
| 40 | 289.4 | |
| Ethyl Acetate | 25 | 10.5 |
| 40 | 23.8 | |
| Water | 25 | < 0.1 |
| 40 | < 0.1 |
Note: This table presents a summary of reported solubility data. Actual values may vary depending on the specific experimental conditions.
Table 2: Thermal Properties of Indapamide Polymorphs
| Crystalline Form | Melting Point (°C) | Enthalpy of Fusion (J/g) | Comments |
| Hemihydrate | ~161-164 | ~85 | Dehydration may occur prior to melting. |
| Anhydrous Form I | ~184-188 | ~110 | Obtained from anhydrous solvents. |
Note: The values presented are approximate and can be influenced by heating rate and other experimental parameters.
Experimental Protocols
Protocol 1: Preparation of this compound by Cooling Crystallization
-
Dissolution: Dissolve Indapamide in a 9:1 (v/v) mixture of ethanol and water at 70 °C to achieve a clear, saturated solution.
-
Cooling: Cool the solution to 50 °C at a controlled rate of 10 °C/hour.
-
Seeding: Add 1% (w/w) of pure this compound seed crystals to the solution.
-
Crystallization: Continue cooling the seeded solution to 20 °C at a rate of 10 °C/hour with gentle agitation.
-
Aging: Hold the resulting slurry at 20 °C for 2 hours to allow the crystallization to complete.
-
Isolation: Filter the crystals under vacuum and wash with a cold 9:1 (v/v) ethanol/water mixture.
-
Drying: Dry the crystals under vacuum at 40-50 °C until a constant weight is achieved.
-
Characterization: Confirm the polymorphic form using XRPD and DSC.
Protocol 2: Characterization of Indapamide Polymorphs by XRPD
-
Sample Preparation: Gently grind a small amount of the crystal sample to a fine powder using a mortar and pestle.
-
Sample Mounting: Mount the powdered sample onto a sample holder.
-
Data Acquisition: Collect the X-ray diffraction pattern over a 2θ range of 5° to 40° using a diffractometer with Cu Kα radiation.
-
Data Analysis: Compare the obtained diffractogram with reference patterns for the known polymorphs of Indapamide to identify the crystalline form.
Visualizations
Caption: Workflow for this compound Crystallization.
Caption: Relationship between different solid forms of Indapamide.
References
Resolving matrix interferences in the analysis of Indapamide hemihydrate from biological samples
Welcome to the technical support center for the analysis of Indapamide hemihydrate in biological matrices. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis, with a primary focus on resolving matrix interferences.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are matrix interferences and how do they affect the analysis of Indapamide?
A1: Matrix interferences, also known as matrix effects, are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[1][2][3] In the analysis of Indapamide from biological samples like plasma, serum, or urine, endogenous components such as phospholipids, salts, and proteins can cause these interferences.[4] The primary consequences are:
-
Ion Suppression: A decrease in the analyte signal, leading to reduced sensitivity and potentially inaccurate quantification.[5][6][7]
-
Ion Enhancement: An increase in the analyte signal, which can also lead to inaccurate results.[3][8]
These effects can compromise the accuracy, precision, and reproducibility of the analytical method.[8][9]
Q2: I'm observing poor peak shape and low signal intensity for Indapamide. What could be the cause and how can I troubleshoot this?
A2: Poor peak shape and low signal intensity are common indicators of matrix effects or issues with the analytical method. Here is a step-by-step troubleshooting guide:
-
Evaluate Sample Preparation: Inadequate sample cleanup is a primary source of matrix components.[5]
-
If using Protein Precipitation (PPT) , consider that it may not remove all interfering phospholipids.
-
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing interferences.[5] Ensure your LLE solvent system is optimized for Indapamide's polarity or that your SPE cartridge and elution solvents are appropriate.
-
-
Optimize Chromatographic Conditions: Co-elution of matrix components with Indapamide can lead to ion suppression.[6]
-
Adjust the mobile phase composition or gradient to improve the separation between Indapamide and interfering peaks.[10]
-
Consider using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column) to alter selectivity.
-
-
Check for Instrument Contamination: Carryover from previous injections can contribute to poor peak shape. Ensure the injection port and column are clean.
-
Use an Internal Standard (IS): A stable isotope-labeled internal standard for Indapamide is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.[9] If a labeled standard is unavailable, a structural analog can be used.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Indapamide from Human Plasma
This protocol is adapted from methodologies demonstrating effective extraction of Indapamide for LC-MS/MS analysis.[11][12]
1. Sample Preparation:
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of internal standard solution (e.g., a deuterated Indapamide standard or a suitable analog like Furosemide).[11]
-
Vortex mix for 30 seconds.
2. Extraction:
-
Add 3 mL of an extraction solvent mixture. A common effective mixture is tert-butyl methyl ether and ethyl acetate (1:1, v/v).[11] Another option is a mixture of methyl tertiary butyl ether, dichloromethane, and ethyl acetate.[12]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
3. Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for injection.
Protocol 2: RP-HPLC Method for Indapamide Analysis
This protocol provides a general reversed-phase HPLC method suitable for the quantification of Indapamide.[13][14]
-
Column: C18 column (e.g., 150 x 4.6 mm, 3.5 µm particle size).[11]
-
Mobile Phase: A mixture of methanol and an aqueous buffer is common. For example, Methanol and 0.025% formic acid (90:10, v/v)[11] or Methanol and Phosphate Buffer pH 5.8 (60:40, v/v).[14]
-
Injection Volume: 20 µL.[13]
-
Column Temperature: Ambient or controlled at 40°C.[15]
-
Detection:
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Indapamide Analysis
| Technique | Principle | Advantages | Disadvantages | Typical Recovery (%) |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation. | Simple, fast, and inexpensive. | May not remove all phospholipids, leading to significant matrix effects.[5] | Variable, often lower than LLE or SPE. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good sample cleanup, removes many interferences.[17] | Can be labor-intensive and use significant solvent volumes. | ~83%[17] to >90%[18] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | Excellent sample cleanup, high recovery, and can be automated.[19] | Can be more expensive and requires method development. | >90%[19] |
Table 2: Summary of LC-MS/MS Parameters for Indapamide Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Matrix | Human Plasma | Human Plasma | Whole Blood |
| Extraction Method | LLE (tert-butyl methyl ether:ethyl acetate)[11] | LLE (methyl tertiary butyl ether:dichloromethane:ethyl acetate)[12] | SPE |
| Internal Standard | Furosemide[11] | Not specified | Zolpidem Tartarate[19] |
| Column | C18 (150 x 4.6 mm, 3.5 µm)[11] | Acquity UPLC HSS C18 (100 x 2.1 mm, 1.7 µm)[12] | Kinetex C18 |
| Mobile Phase | Methanol:0.025% Formic Acid (90:10)[11] | Ammonium acetate and methanol[12] | Acetonitrile:2mM Ammonium Formate (90:10)[19] |
| Ionization Mode | ESI-[11] | ESI+[12] | ESI+[19] |
| Linearity Range | 1.14 - 68.57 ng/mL[11] | 0.5 - 50 ng/mL[12] | Not specified |
Visualizations
Caption: Workflow for Indapamide analysis in biological samples.
Caption: Troubleshooting decision tree for matrix interference issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gtfch.org [gtfch.org]
- 4. Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. longdom.org [longdom.org]
- 11. Establishment and Validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Assessment of Amlodipine and Indapamide in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of amlodipine, indapamide and perindopril in human plasma by a novel LC-MS/MS method: Application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Formulation and Quality Determination of Indapamide Matrix Tablet: A Thiazide Type Antihypertensive Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. akjournals.com [akjournals.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. akjournals.com [akjournals.com]
Investigating the impact of deaeration on Indapamide hemihydrate dissolution testing outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of deaeration on Indapamide hemihydrate dissolution testing.
Troubleshooting Guide
Q1: My dissolution results for this compound are highly variable and not reproducible. Could dissolved gas in the medium be the cause?
A1: Yes, high variability and poor reproducibility are classic signs of interference from dissolved gases, especially for a poorly water-soluble compound like this compound (a BCS Class II drug). Dissolved air can come out of solution during the test, forming bubbles that can adhere to the tablet surface or the apparatus, leading to erratic results.
Potential Impacts of Dissolved Gas:
-
Bubble Formation on Tablet: Bubbles can form on the tablet surface, reducing the available surface area for dissolution and leading to artificially low and variable dissolution rates.
-
Altered Hydrodynamics: Bubbles adhering to the paddle or basket can alter the hydrodynamic flow within the dissolution vessel, leading to inconsistent results.
-
Particle Buoyancy: For disintegrating dosage forms, bubbles can attach to particles, causing them to float and artificially increasing the dissolution rate by exposing more surface area.
-
pH Shifts: Dissolved carbon dioxide can lower the pH of unbuffered media, which can affect the solubility of pH-dependent drugs.
Recommendation: Implement a robust deaeration procedure for your dissolution medium and compare the results to those from non-deaerated medium. The United States Pharmacopeia (USP) provides guidance on deaeration methods.
Q2: I'm observing a slower than expected dissolution rate for my this compound tablets. How can I confirm if inadequate deaeration is the problem?
A2: A slower dissolution rate can be a direct consequence of bubbles from dissolved gas masking the tablet surface. To troubleshoot this:
-
Visual Inspection: Carefully observe the dissolution vessel during the test. Look for the formation of small bubbles on the tablet surface, basket mesh, or paddle.
-
Comparative Study: Conduct a side-by-side dissolution study with and without a validated deaeration method. If the dissolution rate is significantly higher and more consistent with the deaerated medium, then dissolved gas is a likely culprit.
-
Dissolved Gas Measurement: If available, use a dissolved oxygen or total dissolved gas meter to quantify the level of dissolved gases in your medium before and after deaeration. This provides quantitative evidence of the effectiveness of your deaeration process.
Q3: My this compound tablets are floating during the dissolution test. Can this be related to dissolved gases?
A3: Yes, flotation can be exacerbated by dissolved gases. While formulation characteristics are the primary cause of floating, bubbles can adhere to the tablet surface, increasing its buoyancy.
Troubleshooting Steps for Floating Tablets:
-
Use of Sinkers: The USP allows for the use of sinkers to prevent floating, provided they do not interfere with the dissolution process. The USP monograph for Indapamide Tablets specifies Apparatus 1 (basket), which can help contain floating tendencies.
-
Deaeration: Ensure the medium is properly deaerated to minimize bubble formation that could contribute to floating.
-
Apparatus Selection: For persistent floating issues with USP Apparatus 2 (paddle), switching to USP Apparatus 1 (basket) as specified in the monograph is the recommended approach.
Q4: I am using a surfactant in my dissolution medium for this compound. Do I still need to deaerate?
A4: Deaeration of media containing surfactants can be challenging due to foaming. However, the need for deaeration should be evaluated on a case-by-case basis.
-
Reduced Surface Tension: Surfactants reduce the surface tension of the medium, which can mitigate the effect of dissolved air to some extent.
-
Foaming: Vigorous deaeration methods like heating and vacuum can cause excessive foaming.
-
Recommendation: It is advisable to perform deaeration before adding the surfactant. Alternatively, gentle deaeration methods like sonication can be employed after surfactant addition, being careful to avoid excessive foam. A comparative study of deaerated versus non-deaerated surfactant-containing medium is the best way to determine if deaeration is necessary for your specific method.
Frequently Asked Questions (FAQs)
Q1: Why is deaeration particularly important for poorly soluble drugs like this compound?
A1: For poorly soluble drugs, the dissolution process itself is the rate-limiting step for drug absorption. Any interference that further slows this process can lead to inaccurate and misleading in-vitro data, potentially masking critical formulation issues. Dissolved gases are a significant source of such interference.
Q2: What are the common methods for deaerating dissolution media?
A2: The USP suggests a method involving heating the medium to about 41°C, followed by vacuum filtration through a 0.45 µm filter and stirring under vacuum for about 5 minutes. Other validated methods include:
-
Helium Sparging: Bubbling helium gas through the medium, which displaces dissolved air.
-
Sonication: Using an ultrasonic bath to promote the removal of dissolved gases.
-
Heating and Stirring: Gently heating the medium while stirring can reduce the amount of dissolved gas.
Q3: What is the official USP dissolution method for Indapamide Tablets?
A3: According to the USP monograph for Indapamide Tablets, the dissolution test conditions are as follows:
-
Apparatus: 1 (Basket)
-
Speed: 100 rpm
-
Medium: 900 mL of 0.05 M phosphate buffer at pH 6.8
-
Time: 45 minutes
While the monograph does not explicitly mandate deaeration, it is a general requirement under USP <711> Dissolution that if dissolved gases are suspected to interfere with the results, the medium should be deaerated.
Q4: How can I validate an alternative deaeration procedure?
A4: To validate an alternative deaeration method, you should demonstrate its equivalence to a compendial method. This can be achieved by:
-
Quantitatively measuring the dissolved oxygen or total dissolved gas content and comparing it to the standard method.
-
Performing a comparative dissolution study using a reference material (like USP Prednisone tablets) or your this compound product with both the standard and alternative deaeration methods. The dissolution profiles should be statistically similar.
Data Presentation
Table 1: Representative Dissolution Data for this compound Tablets (1.5 mg) - Deaerated vs. Non-Deaerated Medium
This table presents hypothetical data for illustrative purposes, based on the expected impact of deaeration on a poorly soluble drug.
| Time (minutes) | % Drug Dissolved (Non-Deaerated Medium, n=6) | % RSD | % Drug Dissolved (Deaerated Medium, n=6) | % RSD |
| 5 | 15.2 | 18.5 | 25.8 | 6.2 |
| 10 | 28.9 | 15.1 | 45.3 | 5.5 |
| 15 | 40.1 | 12.8 | 62.1 | 4.8 |
| 30 | 65.7 | 9.5 | 85.4 | 3.1 |
| 45 | 78.3 | 8.2 | 96.2 | 2.5 |
| 60 | 85.1 | 7.9 | 98.9 | 2.1 |
Observations from Table 1:
-
The dissolution rate is consistently lower in the non-deaerated medium.
-
The variability (% RSD) is significantly higher in the non-deaerated medium, highlighting the reproducibility issues caused by dissolved gases.
Experimental Protocols
Protocol 1: USP Dissolution Method for Indapamide Tablets
-
Apparatus: USP Apparatus 1 (Basket).
-
Dissolution Medium: Prepare 900 mL of 0.05 M phosphate buffer, pH 6.8.
-
Deaeration: Deaerate the dissolution medium using a validated method (e.g., heating to 41°C, vacuum filtering through a 0.45 µm filter, and stirring under vacuum for 5 minutes).
-
Temperature: Equilibrate the deaerated medium to 37 ± 0.5°C in the dissolution vessels.
-
Procedure:
-
Place one this compound tablet in each basket.
-
Lower the baskets into the dissolution medium.
-
Start the apparatus and operate at 100 rpm.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Filter the samples immediately.
-
Analyze the samples for Indapamide concentration using a validated analytical method (e.g., HPLC-UV at 242 nm).
-
Visualizations
Caption: Workflow for USP-recommended deaeration and dissolution testing.
Caption: Troubleshooting logic for variable dissolution results.
Validation & Comparative
A Comparative Clinical Analysis of Indapamide Hemihydrate Versus Hydrochlorothiazide on Blood Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of Indapamide hemihydrate and Hydrochlorothiazide in the management of hypertension, with a focus on their efficacy in blood pressure reduction and their metabolic effects. The information is supported by data from meta-analyses and randomized controlled clinical trials.
Executive Summary
Indapamide, a thiazide-like diuretic, demonstrates greater potency in lowering systolic blood pressure compared to hydrochlorothiazide (HCTZ), a thiazide diuretic, at commonly prescribed doses.[1][2][3][4] A comprehensive meta-analysis of head-to-head trials revealed that indapamide lowered systolic blood pressure by an additional 5.1 mmHg compared to hydrochlorothiazide.[1][2][3][4] While both diuretics act on the sodium-chloride cotransporter in the distal convoluted tubule of the nephron, indapamide is suggested to have additional vasodilatory properties. In terms of metabolic effects, large-scale analyses have found no significant detectable differences in their impact on serum potassium levels.[1][2][4] However, findings from individual studies on other metabolic parameters such as glucose and lipids have been variable and may be dose-dependent.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from comparative clinical studies.
Table 1: Efficacy in Blood Pressure Reduction (Meta-Analysis Data)
| Parameter | Indapamide vs. Hydrochlorothiazide | 95% Confidence Interval | P-value | Source |
| Systolic Blood Pressure Reduction | -5.1 mmHg (greater reduction with Indapamide) | -8.7 to -1.6 mmHg | 0.004 | [1][2][4] |
This data is from a random-effects meta-analysis of 14 randomized trials involving 883 patients.[1][2][4]
Table 2: Comparative Metabolic Effects
| Parameter | Indapamide vs. Hydrochlorothiazide | Key Findings | Sources |
| Serum Potassium | No detectable difference in meta-analysis. | One study showed a slightly greater decrease with Indapamide (-14.3%) vs. HCTZ (-13.7%). | [1][2][4] |
| Serum Uric Acid | Similar increases observed. | One study reported +26.7% with Indapamide and +25.7% with HCTZ. | |
| Plasma Glucose | No significant difference in some studies. | A meta-analysis suggested thiazide-type diuretics can increase fasting plasma glucose, with effects potentially being dose-dependent. | |
| Plasma Lipids (Cholesterol) | Similar increases observed in one study. | One study reported +11.7% with Indapamide and +11.1% with HCTZ. |
Experimental Protocols
While full, detailed protocols for each cited study are extensive, the following represents a synthesized, representative experimental protocol for a randomized, double-blind, crossover clinical trial comparing Indapamide and Hydrochlorothiazide.
Representative Experimental Protocol
1. Study Design: A prospective, randomized, double-blind, crossover study.
2. Patient Population:
-
Inclusion Criteria: Male and female patients aged 18-70 years with a diagnosis of mild to moderate essential hypertension (e.g., sitting diastolic blood pressure of 95-115 mmHg).
-
Exclusion Criteria: Secondary hypertension, severe renal or hepatic impairment, history of hypersensitivity to sulfonamides, recent myocardial infarction or stroke, and pregnancy or lactation.
3. Study Phases:
-
Washout Period (4 weeks): All previous antihypertensive medications are discontinued. Patients receive a placebo.
-
Treatment Period 1 (12 weeks): Patients are randomized to receive either Indapamide (e.g., 2.5 mg/day) or Hydrochlorothiazide (e.g., 25 mg/day).
-
Placebo Washout (4 weeks): Patients again receive a placebo.
-
Treatment Period 2 (12 weeks): Patients are crossed over to the alternate treatment.
4. Randomization and Blinding: A computer-generated randomization schedule is used. Both patients and investigators are blinded to the treatment allocation.
5. Assessments:
-
Blood Pressure: Measured at baseline and at regular intervals throughout the study using a standardized mercury sphygmomanometer. Measurements are taken in the sitting, standing, and supine positions.
-
Metabolic Parameters: Blood samples are collected at baseline and at the end of each treatment period to assess serum electrolytes (potassium, sodium, chloride), uric acid, glucose, and a lipid profile (total cholesterol, HDL, LDL, triglycerides).
-
Safety and Tolerability: Adverse events are monitored and recorded at each study visit.
6. Statistical Analysis: The primary endpoint is the change in mean sitting diastolic and systolic blood pressure from baseline. A crossover analysis of variance is used to compare the effects of the two treatments. A p-value of <0.05 is considered statistically significant.
Mandatory Visualizations
Signaling Pathway of Thiazide and Thiazide-Like Diuretics
Caption: Mechanism of action of Indapamide and Hydrochlorothiazide.
Experimental Workflow for a Comparative Clinical Trial
Caption: Crossover design for a comparative clinical trial.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Comparative metabolic effects of hydrochlorothiazide and indapamide in hypertensive diabetic patients receiving ACE inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Head-to-head comparisons of hydrochlorothiazide with indapamide and chlorthalidone: antihypertensive and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Head-to-head comparison of the antihypertensive potency of Indapamide and chlorthalidone
A Comprehensive Guide for Researchers and Drug Development Professionals
In the management of hypertension, thiazide and thiazide-like diuretics remain a cornerstone of therapy. Among the thiazide-like diuretics, indapamide and chlorthalidone are frequently prescribed, yet a direct, comprehensive comparison of their antihypertensive potency and metabolic effects is often sought by clinicians and researchers. This guide provides an objective, data-driven comparison of indapamide and chlorthalidone, drawing upon key clinical studies to inform research and development in cardiovascular therapeutics.
Executive Summary
While direct head-to-head clinical trials comparing indapamide and chlorthalidone are limited, a robust body of evidence, primarily from systematic reviews and meta-analyses comparing both agents to hydrochlorothiazide (HCTZ), allows for a strong indirect comparison. The available data indicates that indapamide may possess a greater antihypertensive potency than chlorthalidone at commonly prescribed doses. Furthermore, indapamide appears to have a more favorable metabolic profile, with a potentially lower risk of electrolyte disturbances.
Quantitative Comparison of Antihypertensive Efficacy and Metabolic Effects
The following tables summarize the key quantitative data from a major systematic review and meta-analysis that compared both indapamide and chlorthalidone to hydrochlorothiazide (HCTZ). This allows for an indirect assessment of their relative potency and metabolic impact.
Table 1: Comparative Antihypertensive Potency (Indirect Comparison vs. HCTZ)
| Diuretic | Additional Systolic Blood Pressure Reduction vs. HCTZ (mmHg) | 95% Confidence Interval | p-value |
| Indapamide | -5.1[1][2] | -8.7 to -1.6 | 0.004 |
| Chlorthalidone | -3.6[1] | -7.3 to 0.0 | 0.052 |
Data sourced from Roush GC, et al. Hypertension. 2015;65(5):1041-6.
Table 2: Comparative Metabolic Effects (Indirect and Direct Observations)
| Metabolic Parameter | Indapamide | Chlorthalidone | Key Findings and Citations |
| Serum Potassium | Less pronounced decrease | Higher risk of hypokalemia | Indapamide is associated with a lower incidence of hypokalemia compared to HCTZ, while chlorthalidone is linked to a higher risk.[3][4][5] One study noted a significantly higher incidence of hypokalemia with HCTZ (63%) versus indapamide (9%).[5] |
| Serum Sodium | Lower risk of hyponatremia | Higher risk of hyponatremia | Chlorthalidone has been associated with a higher risk of hyponatremia.[3] |
| Serum Uric Acid | Modest increase | Significant increase | Indapamide has been shown to cause only modest increases in uric acid levels compared to HCTZ, while chlorthalidone can lead to more significant elevations.[5] |
| Glucose Metabolism | Generally neutral effect | Potential for increased risk of new-onset diabetes | Indapamide is considered to have a more neutral effect on glucose metabolism, making it a potentially better option for patients with metabolic syndrome or diabetes.[3] The SHEP trial showed an increased risk of new-onset diabetes with chlorthalidone compared to placebo.[5] |
| Lipid Profile | Generally neutral effect | Generally neutral effect | Both drugs are considered to have a minimal impact on lipid profiles.[1][3] |
Experimental Protocols
The quantitative data presented above are primarily derived from systematic reviews of numerous randomized controlled trials. The methodologies of these underlying studies share common features, which are outlined below.
Protocol from a Representative Randomized Controlled Trial (Indapamide vs. Hydrochlorothiazide)
-
Study Design: A prospective, randomized, double-blind, crossover study.[6]
-
Patient Population: Patients with uncomplicated essential hypertension (e.g., diastolic BP ≥ 90 mmHg and ≤ 115 mmHg).[6][7] Exclusion criteria typically include secondary hypertension, severe renal or hepatic impairment, and recent cardiovascular events.
-
Treatment Arms:
-
Duration: Treatment periods typically range from 8 weeks to 3 months, with washout periods of similar length in crossover designs.[6]
-
Blood Pressure Measurement: Blood pressure is assessed at regular intervals using standardized office-based sphygmomanometry. Twenty-four-hour ambulatory blood pressure monitoring (ABPM) is often employed for a more comprehensive assessment of antihypertensive efficacy.[7]
-
Metabolic Assessments: Blood samples are collected at baseline and at the end of each treatment period to measure serum electrolytes (potassium, sodium), uric acid, glucose, and lipid profiles.
-
Statistical Analysis: Statistical tests such as paired t-tests or ANOVA are used to compare the effects of the different treatments on blood pressure and metabolic parameters.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both indapamide and chlorthalidone is the inhibition of the Na+/Cl- symporter in the distal convoluted tubule of the nephron. However, they exhibit differences in their secondary mechanisms which may contribute to their varying efficacy and metabolic profiles.
Caption: Mechanisms of action for indapamide and chlorthalidone.
Indapamide is suggested to have a direct vasodilatory effect by inhibiting calcium influx in vascular smooth muscle cells.[8][9][10][11] Chlorthalidone, on the other hand, is known to have a more pronounced inhibitory effect on carbonic anhydrase, which may contribute to its overall effects.[12][13]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a clinical trial comparing the antihypertensive effects of indapamide and chlorthalidone.
Caption: A typical experimental workflow for a comparative clinical trial.
Conclusion
Based on the available evidence, primarily from indirect comparisons, indapamide demonstrates a greater antihypertensive potency than chlorthalidone. Furthermore, indapamide appears to have a more favorable metabolic profile, with a lower propensity for causing hypokalemia and other electrolyte disturbances. These findings suggest that for patients where potent blood pressure lowering is required with minimal metabolic consequences, indapamide may be a preferable therapeutic option. However, the lack of large-scale, direct head-to-head clinical trials remains a limitation in the field. Future research should focus on direct comparative studies to definitively delineate the relative efficacy and safety of these two important antihypertensive agents.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Head-to-head comparisons of hydrochlorothiazide with indapamide and chlorthalidone: antihypertensive and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. experts.umn.edu [experts.umn.edu]
- 5. researchgate.net [researchgate.net]
- 6. Comparative trial of indapamide and hydrochlorothiazide in essential hypertension, with forearm plethysmography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The possible mode of action of indapamide: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 10. Articles [globalrx.com]
- 11. droracle.ai [droracle.ai]
- 12. Chlorthalidone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
Scientific Validation of the Synergistic Antihypertensive Effect of Indapamide Hemihydrate and Perindopril: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The combination of Indapamide hemihydrate, a thiazide-like diuretic, and Perindopril, an angiotensin-converting enzyme (ACE) inhibitor, has been extensively studied and validated as a highly effective treatment for hypertension. This guide provides a comprehensive overview of the scientific evidence supporting the synergistic antihypertensive effect of this combination, presenting key experimental data, detailed methodologies of pivotal clinical trials, and an exploration of the underlying physiological mechanisms.
Superior Blood Pressure Control and Cardiovascular Protection
The fixed-dose combination of Perindopril and Indapamide consistently demonstrates superior blood pressure (BP) control compared to monotherapy with either agent or other antihypertensive drugs.[1][2] This enhanced efficacy is attributed to their complementary mechanisms of action, which not only lower blood pressure more effectively but also provide additional cardiovascular and renal protection.[3][4][5]
Clinical trials have shown that the Perindopril/Indapamide combination significantly reduces both systolic and diastolic blood pressure in a wide range of hypertensive patients, including those with diabetes, the elderly, and individuals with a history of stroke.[3][4][6][7] Furthermore, this combination has been shown to improve microcirculation, reduce arterial stiffness, and decrease the risk of major cardiovascular events and mortality.[3][4][5][6][8]
Quantitative Comparison of Antihypertensive Efficacy
The following tables summarize the quantitative data from key clinical trials, highlighting the superior efficacy of the Perindopril/Indapamide combination therapy.
Table 1: Blood Pressure Reduction in Major Clinical Trials
| Trial Name | Patient Population | Treatment Group | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Citation |
| ADVANCE | Type 2 Diabetes | Perindopril/Indapamide | 5.6 | 2.2 | [4] |
| PROGRESS | History of Stroke/TIA | Perindopril/Indapamide | 12.3 | 5.0 | [6] |
| Perindopril Monotherapy | 5 | 3 | [4] | ||
| HYVET | Very Elderly Hypertensive | Indapamide +/- Perindopril | 15 | 6.0 | [6] |
| PATS | History of Stroke | Indapamide | 6.2 | 2.9 | [6] |
| PRETEND | Unregulated Essential Hypertension | Perindopril/Indapamide | 22 | 11.7 | [9] |
| PRIMUS | Newly Diagnosed or Uncontrolled Hypertension | Perindopril/Indapamide | 27.9 | 13.7 | [10] |
Table 2: Comparative Efficacy of Perindopril/Indapamide vs. Other Antihypertensive Therapies
| Comparison Study | Treatment Group 1 | Treatment Group 2 | Outcome | Citation |
| STRATHE | Perindopril (2mg)/Indapamide (0.625mg) | Sequential Monotherapy (Atenolol, Losartan, Amlodipine) | 62% vs 49% BP normalization (P=0.02) | [1] |
| Perindopril (2mg)/Indapamide (0.625mg) | Stepped-Care (Valsartan +/- HCTZ) | 62% vs 47% BP normalization (P=0.005) | [1] | |
| Unnamed Study | Perindopril (2mg)/Indapamide (0.625mg) | Irbesartan (150mg) | Higher normalization rate with combination (P<0.02) | [2] |
Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for pivotal trials that have established the efficacy of the Perindopril/Indapamide combination.
ADVANCE (Action in Diabetes and Vascular disease: Preterax and Diamicron MR Controlled Evaluation) Trial
-
Objective: To determine the effects of routine administration of a fixed combination of perindopril and indapamide on serious vascular events in patients with type 2 diabetes.[4][5]
-
Study Design: A 2x2 factorial, randomized, double-blind, placebo-controlled trial.[11][12]
-
Participants: 11,140 patients with type 2 diabetes mellitus, regardless of initial blood pressure levels or use of other BP-lowering drugs.[4][11]
-
Intervention: Participants were randomly assigned to receive a fixed combination of perindopril (2 mg) and indapamide (0.625 mg) or a matching placebo. The dose of the combination therapy was increased to perindopril (4 mg) and indapamide (1.25 mg) after three months.[11]
-
Primary Endpoint: A composite of major macrovascular and microvascular events.[4]
-
Duration: Mean follow-up of 4.3 years.[4]
PROGRESS (Perindopril Protection Against Recurrent Stroke Study) Trial
-
Objective: To determine the effect of a perindopril-based blood pressure-lowering regimen on the risk of recurrent stroke.[4][7]
-
Study Design: A randomized, double-blind, placebo-controlled trial.[4]
-
Participants: 6,105 individuals with a history of stroke or transient ischemic attack.[4]
-
Intervention: Patients were randomized to active treatment with a flexible regimen starting with perindopril (4 mg daily), with the addition of indapamide at the discretion of the treating physician, or to placebo.[4]
-
Primary Endpoint: Total stroke (fatal or non-fatal).[4]
-
Duration: A four-year follow-up period.[4]
Synergistic Mechanism of Action
The enhanced antihypertensive effect of the Perindopril and Indapamide combination stems from their distinct yet complementary pharmacological actions.[3][13][14] Perindopril, as an ACE inhibitor, blocks the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reduced aldosterone secretion, and decreased sodium and water retention.[7][13] Indapamide, a thiazide-like diuretic, primarily acts on the distal convoluted tubule of the kidney to inhibit sodium reabsorption, leading to increased excretion of sodium and water.[4][14] It also has a direct vasodilatory effect, possibly by reducing transmembrane calcium influx in vascular smooth muscle cells.[14]
The synergy arises from the fact that the diuretic action of Indapamide can lead to a compensatory activation of the renin-angiotensin-aldosterone system (RAAS). Perindopril counteracts this by inhibiting the RAAS, thus potentiating the overall blood pressure-lowering effect.[3] This dual action leads to more effective and sustained blood pressure control.
Below is a diagram illustrating the synergistic signaling pathways.
Caption: Synergistic antihypertensive mechanisms of Perindopril and Indapamide.
Experimental Workflow for a Comparative Clinical Trial
The following diagram outlines a typical workflow for a clinical trial designed to compare the antihypertensive efficacy of a fixed-dose combination therapy against monotherapy.
Caption: A typical experimental workflow for a comparative antihypertensive clinical trial.
Conclusion
The fixed-dose combination of this compound and Perindopril is a well-validated and highly effective therapeutic strategy for the management of hypertension. The synergistic action of these two agents provides superior blood pressure control compared to monotherapy and is supported by a robust body of evidence from large-scale clinical trials. This combination not only effectively lowers blood pressure but also offers significant cardiovascular and renal protective benefits, making it a valuable option in the treatment of a broad range of hypertensive patients. The detailed experimental protocols and understanding of the underlying mechanisms of action provide a solid foundation for further research and development in the field of antihypertensive therapy.
References
- 1. Comparison of different therapeutic strategies in hypertension: a low-dose combination of perindopril/indapamide versus a sequential monotherapy or a stepped-care approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. Complementary mechanisms of action and rationale for the fixed combination of perindopril and indapamide in treating hypertension – update on clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vascular legacy beyond blood pressure control: benefits of perindopril/indapamide combination in hypertensive patients with diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benefit of treatment based on indapamide mostly combined with perindopril on mortality and cardiovascular outcomes: a pooled analysis of four trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perindopril - Wikipedia [en.wikipedia.org]
- 8. academic.oup.com [academic.oup.com]
- 9. openaccessjournals.com [openaccessjournals.com]
- 10. Efficacy and tolerability of the perindopril/indapamide combination therapy for hypertension: the PRIMUS study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. ahajournals.org [ahajournals.org]
- 13. ndrugs.com [ndrugs.com]
- 14. The Efficacy and Tolerability of a Fixed Combination of Perindopril and Indapamide in the Treatment of Unregulated Essential Hypertension – a Post-marketing Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolic Effects of Indapamide Versus Other Thiazide-Like Diuretics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of indapamide against other commonly prescribed thiazide-like diuretics, namely hydrochlorothiazide (HCTZ) and chlorthalidone. The information presented is supported by experimental data from comparative studies to assist in research and development decisions.
Introduction
Thiazide and thiazide-like diuretics are a cornerstone in the management of hypertension. However, their impact on metabolic parameters has been a subject of extensive research, as alterations in glucose, lipid, and electrolyte homeostasis can have significant clinical implications, particularly in patients with or at risk for metabolic syndrome and diabetes.[1][2][3][4] Indapamide, a non-thiazide sulfonamide diuretic, is often distinguished from traditional thiazides due to its potential for a more favorable metabolic profile.[5][6][7] This guide synthesizes findings from various studies to compare their effects.
Mechanism of Action
Indapamide and other thiazide-like diuretics exert their primary antihypertensive effect by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron.[6][8][9][10] This action leads to increased excretion of sodium and water, thereby reducing blood volume and blood pressure.[6][8] Indapamide is also suggested to have direct vascular effects, potentially through the modulation of calcium ion channels in vascular smooth muscle cells, which contributes to its antihypertensive properties.[6][9]
Comparative Data on Metabolic Effects
The following tables summarize the quantitative data from studies comparing the metabolic effects of indapamide with hydrochlorothiazide and chlorthalidone.
Table 1: Effects on Glucose Metabolism
| Parameter | Indapamide | Hydrochlorothiazide (HCTZ) | Chlorthalidone | Key Findings & Citations |
| Glycated Hemoglobin (HbA1c) | In one study with diabetic hypertensive patients, HbA1c was higher with indapamide (7.8 +/- 0.4%) compared to HCTZ (7.2 +/- 0.3%).[11][12] | In the same study, HCTZ resulted in a lower HbA1c level.[11][12] | Generally considered to have a less favorable glucose profile than indapamide.[5] | Thiazide diuretics, in general, have been associated with impaired glucose metabolism.[3][4][13] The effect of indapamide on glucose tolerance is debated, with some studies suggesting a minimal impact.[6][10] |
| Glucose Tolerance | Often considered to have a more neutral effect on glucose tolerance.[6][10] | Associated with impaired glucose tolerance, especially at higher doses.[13][14] | Some studies suggest a less favorable impact on glucose metabolism compared to indapamide.[5] | Thiazide-induced hypokalemia may contribute to impaired glucose tolerance by reducing insulin secretion.[2] |
Table 2: Effects on Lipid Profile
| Parameter | Indapamide | Hydrochlorothiazide (HCTZ) | Chlorthalidone | Key Findings & Citations |
| Total Cholesterol | A meta-analysis showed a 1.4% increase from baseline.[15][16] | Low-dose HCTZ showed a 3.8% increase, while high-dose showed a 6.3% increase.[15][16] | Data not directly compared in the same meta-analysis. | Indapamide appears to have a more favorable effect on total cholesterol compared to HCTZ, especially at higher doses of HCTZ.[15][16] Thiazides can adversely affect the lipid profile.[17][18] |
| Triglycerides | A meta-analysis reported a -0.5% change from baseline.[15] | Low-dose HCTZ showed a 10.8% increase, and high-dose showed a 19.5% increase.[15] | Data not directly compared in the same meta-analysis. | Indapamide demonstrates a significantly better profile regarding triglycerides compared to HCTZ.[15] |
| High-Density Lipoprotein (HDL) Cholesterol | No significant difference in changes compared to HCTZ.[15] | No significant difference in changes compared to indapamide.[15] | Data not directly compared in the same meta-analysis. | Changes in HDL cholesterol did not differ significantly between indapamide and HCTZ treatment groups.[15] |
Table 3: Effects on Electrolyte Balance
| Parameter | Indapamide | Hydrochlorothiazide (HCTZ) | Chlorthalidone | Key Findings & Citations |
| Serum Potassium | One study found plasma potassium was lower with indapamide (4.3 +/- 0.1 mmol/l) compared to HCTZ (4.5 +/- 0.1 mmol/l).[11][12] Another meta-analysis found no detectable difference in their effects on serum potassium.[19][20] | Generally associated with a risk of hypokalemia.[1] | Associated with a higher risk of hypokalemia compared to indapamide.[5] | The risk of hypokalemia is a known side effect of thiazide diuretics.[2] Some studies suggest indapamide has less impact on potassium levels.[1] |
| Serum Sodium | Can cause hyponatremia. | Can cause hyponatremia. | Associated with a higher risk of hyponatremia.[5] | A retrospective cohort study found no significant difference in the biochemical profiles of patients with hyponatremia on HCTZ, indapamide, or chlorthalidone, except for serum potassium.[21] |
| Serum Uric Acid | May cause an increase in uric acid levels.[8][9] | Can lead to hyperuricemia.[3][4] | Can lead to hyperuricemia. | Hyperuricemia is a recognized metabolic side effect of thiazide diuretics. |
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation of comparative data. Below are outlines of typical protocols used in studies evaluating the metabolic effects of diuretics.
Study Design: Prospective, Randomized, Crossover Trial
A common design to compare the effects of different diuretics is a prospective, randomized, open-label, blinded-endpoint crossover study.[11]
-
Participants : Patients with a specific condition (e.g., diabetic hypertensive patients) are recruited.
-
Stabilization Phase : Patients may undergo a washout period or be stabilized on a baseline therapy (e.g., an ACE inhibitor).[11]
-
Randomization : Patients are randomly assigned to receive one of the study diuretics (e.g., indapamide 2.5 mg/day or HCTZ 12.5 mg/day) for a defined period (e.g., 8 weeks).[11]
-
Crossover : After the first treatment period and a washout phase, patients are switched to the alternate diuretic for the same duration.[11]
-
Blinding : While the treatment is open-label, the endpoints are assessed by individuals blinded to the treatment allocation to minimize bias.
-
Assessments : Metabolic and blood pressure assessments are performed at the end of each treatment period.[11]
Metabolic Assessments
-
Glucose Metabolism :
-
HbA1c : Measured using standardized laboratory assays to assess long-term glycemic control.
-
Oral Glucose Tolerance Test (OGTT) : In some studies, an OGTT is performed to evaluate the acute effects of the diuretic on glucose disposal. This typically involves measuring blood glucose at baseline and at intervals after a standard glucose load.[13]
-
-
Lipid Profile :
-
Fasting blood samples are collected to measure total cholesterol, triglycerides, HDL cholesterol, and LDL cholesterol using enzymatic assays.
-
-
Electrolyte and Renal Function Panel :
-
Serum levels of potassium, sodium, chloride, magnesium, and uric acid are measured.
-
Renal function is typically monitored by measuring serum creatinine and calculating the estimated glomerular filtration rate (eGFR).
-
Conclusion
The available evidence suggests that indapamide may have a more favorable metabolic profile compared to other thiazide-like diuretics, particularly hydrochlorothiazide, especially concerning its effects on lipids.[1][15][16] While some studies indicate a neutral or even slightly adverse effect on glycemic control, others suggest it is a better option for patients with metabolic concerns.[5][6][11] Chlorthalidone, while potent in blood pressure reduction, may carry a higher risk of electrolyte disturbances.[5]
The choice of a diuretic should be guided by individual patient characteristics, including their baseline metabolic risk profile. For drug development professionals, these metabolic differences highlight the potential for developing diuretics with improved metabolic safety profiles. Further head-to-head clinical trials with detailed metabolic assessments are warranted to fully elucidate the comparative effects of these agents.
References
- 1. droracle.ai [droracle.ai]
- 2. Metabolic adverse effects of thiazide diuretics: the importance of normokalaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiazide Diuretics Alone or with Beta-blockers Impair Glucose Metabolism in Hypertensive Patients with Abdominal Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. droracle.ai [droracle.ai]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Comparative metabolic effects of hydrochlorothiazide and indapamide in hypertensive diabetic patients receiving ACE inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jwatch.org [jwatch.org]
- 14. Diuretics: a review of the pharmacology and effects on glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A comparison of blood lipid and blood pressure responses during the treatment of systemic hypertension with indapamide and with thiazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. The Effect of Thiazide Diuretics on Blood Lipid Profile in Hypertensive Adults: A Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Head-to-head comparisons of hydrochlorothiazide with indapamide and chlorthalidone: antihypertensive and metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Indapamide and Hydrochlorothiazide in a Cross-Over Clinical Trial Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Indapamide and Hydrochlorothiazide, two commonly prescribed thiazide and thiazide-like diuretics for the management of hypertension. The information presented is based on data from cross-over clinical trials to provide robust, patient-level comparisons.
Comparative Efficacy and Metabolic Effects
A randomized, double-blind, cross-over study provides key insights into the comparative effects of Indapamide and Hydrochlorothiazide. The study design minimizes inter-patient variability, providing a more precise comparison of the two drugs.
| Parameter | Indapamide (2.5 mg daily) | Hydrochlorothiazide (50 mg daily) | Placebo |
| Standing Systolic Blood Pressure (mmHg) (± SD) | 137 (± 16) | 137 (± 17) | 150 (± 18) |
| Standing Diastolic Blood Pressure (mmHg) (± SD) | 90 (± 7) | 91 (± 7) | 98 (± 6) |
| Serum Potassium (% change) | -14.3% | -13.7% | - |
| Serum Uric Acid (% change) | +26.7% | +25.7% | - |
| Serum Cholesterol (% change) | +11.7% | +11.1% | - |
Data from a randomized, placebo-controlled, double-blind cross-over study comparing Indapamide and Hydrochlorothiazide in patients with essential hypertension.[1]
In this study, both Indapamide and Hydrochlorothiazide demonstrated similar efficacy in reducing systolic and diastolic blood pressure compared to placebo.[1] Notably, the metabolic side effects, including reductions in serum potassium and increases in serum uric acid and cholesterol, were also comparable between the two drugs.[1]
A meta-analysis of multiple head-to-head randomized trials further supports the antihypertensive efficacy of Indapamide, suggesting it may be more potent than Hydrochlorothiazide at commonly prescribed doses.[2][3] This analysis found that Indapamide lowered systolic blood pressure by an average of 5.1 mmHg more than Hydrochlorothiazide.[2][3] However, this meta-analysis did not find significant differences in metabolic adverse effects, including effects on serum potassium.[3]
Another randomized, double-blind cross-over trial compared Indapamide (2.5 mg) with a combination of Hydrochlorothiazide (25 mg) and Amiloride (2.5 mg) as a third drug in patients with moderate to severe hypertension. Both treatment arms showed equal effectiveness in reducing blood pressure.[4] Interestingly, serum potassium levels were significantly lower in the Indapamide group.[4]
Experimental Protocol: Cross-Over Clinical Trial
The following provides a generalized methodology for a cross-over clinical trial designed to compare the efficacy of Indapamide and Hydrochlorothiazide.
1. Study Design: A randomized, double-blind, placebo-controlled, cross-over design is employed.[1] This design consists of a lead-in placebo period, followed by two active drug phases separated by a placebo-washout period.[1]
2. Participant Population: Patients diagnosed with uncomplicated essential hypertension are recruited for the study.[1] Specific inclusion and exclusion criteria should be clearly defined to ensure a homogenous study population.
3. Treatment Protocol:
-
Lead-in Period: A single-blind placebo period (e.g., 2 months) to establish baseline blood pressure and ensure treatment compliance.[1]
-
Randomization: Patients are randomly assigned to one of two treatment sequences:
-
Sequence A: Indapamide followed by Hydrochlorothiazide.
-
Sequence B: Hydrochlorothiazide followed by Indapamide.
-
-
Treatment Periods: Each active treatment phase (e.g., 3 months) involves the daily administration of the assigned drug (e.g., Indapamide 2.5 mg or Hydrochlorothiazide 50 mg).[1]
-
Washout Period: A placebo period (e.g., 2 months) separates the two active treatment phases to minimize carry-over effects from the first drug.[1]
4. Efficacy and Safety Assessments:
-
Primary Endpoint: Change in mean standing systolic and diastolic blood pressure from baseline.
-
Secondary Endpoints:
-
Adverse Event Monitoring: All adverse events are recorded throughout the study.
5. Blood Pressure Measurement: Standardized procedures for blood pressure measurement should be followed at each study visit to ensure accuracy and consistency.
6. Statistical Analysis: Appropriate statistical methods, such as a paired t-test or analysis of variance (ANOVA) for cross-over designs, are used to compare the effects of the two treatments.
Visualizing the Cross-Over Trial Design and Mechanism of Action
To better understand the experimental workflow and the underlying mechanisms, the following diagrams are provided.
Caption: A diagram illustrating the workflow of a two-period cross-over clinical trial design.
References
- 1. Comparative trial of indapamide and hydrochlorothiazide in essential hypertension, with forearm plethysmography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Comparison of indapamide and hydrochlorothiazide plus amiloride as a third drug in the treatment of arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Stability-Indicating Analytical Methods for Indapamide Hemihydrate in Combination Drug Products
This guide provides a comparative overview of validated stability-indicating analytical methods for the quantification of Indapamide Hemihydrate in combination drug products. The focus is on High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) techniques, which are pivotal for ensuring the quality, efficacy, and safety of these pharmaceutical formulations by separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.
Experimental Protocols
The following sections detail the methodologies for two common advanced chromatographic techniques used for the analysis of this compound in combination products, such as those containing Perindopril Arginine or Amlodipine Besylate.
Stability-Indicating UHPLC-UV Method for this compound and Perindopril Arginine
This method is designed for the simultaneous determination of this compound and Perindopril Arginine in a combined dosage form.
-
Chromatographic System: Waters Acquity UPLC system equipped with a UV detector.
-
Column: BEH C18 column (1.7 µm, 2.1 × 50 mm).
-
Mobile Phase: A mixture of 0.01% v/v formic acid in water (pH adjusted to 4 with acetic acid) and acetonitrile in a 40:60 v/v ratio.
-
Flow Rate: Isocratic elution with a flow rate of 0.3 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Run Time: Less than 4.5 minutes.[1]
Stability-Indicating RP-HPLC Method for Indapamide and Amlodipine
This method is suitable for the simultaneous estimation of Indapamide and Amlodipine in tablet formulations.
-
Chromatographic System: Agilent 1100 series HPLC system with a Diode Array Detector (DAD).
-
Column: C8 column (5 µm, 4.6 x 250 mm).
-
Mobile Phase: A mixture of 0.02 M potassium dihydrogen phosphate and methanol (30:70, v/v), with the pH adjusted to 3 using o-phosphoric acid.[2]
-
Flow Rate: Isocratic elution with a flow rate of 1.0 mL/min.[2]
-
Detection Wavelength: 242 nm.[2]
-
Column Temperature: Ambient.
-
Sample Preparation: Tablets are powdered, and a quantity equivalent to a specific dosage is dissolved in methanol, followed by sonication and filtration.
Forced Degradation Studies
To establish the stability-indicating nature of the analytical methods, forced degradation studies are performed on the drug substances.[3][4][5] These studies expose the drug to various stress conditions to generate potential degradation products. The analytical method must be able to resolve the active ingredients from these degradants.
Typical stress conditions include:
-
Acid Hydrolysis: 0.1 M HCl at 80°C.
-
Base Hydrolysis: 0.1 M NaOH at 80°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Dry heat at 100°C.
-
Photolytic Degradation: Exposure to UV light.
For instance, in some studies, Indapamide has shown degradation under acidic, basic, and oxidative conditions, while remaining stable under thermal and photolytic stress.[3]
Method Validation Data
The following tables summarize the validation parameters for the described analytical methods, demonstrating their suitability for their intended purpose in accordance with ICH Q2(R1) guidelines.[6][7][8][9]
Table 1: Validation Data for UHPLC-UV Method (Indapamide and Perindopril Arginine)
| Validation Parameter | This compound | Perindopril Arginine | ICH Acceptance Criteria |
| Linearity Range (µg/mL) | 15 - 112.5 | 20 - 450 | Correlation coefficient (r²) > 0.99 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability (Intra-day) | < 2.0% | < 2.0% | RSD ≤ 2% |
| - Intermediate Precision (Inter-day) | < 2.0% | < 2.0% | RSD ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | Reported | Reported | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) (µg/mL) | Reported | Reported | Signal-to-Noise ratio of 10:1 |
Data synthesized from published studies.[1]
Table 2: Validation Data for RP-HPLC Method (Indapamide and Amlodipine)
| Validation Parameter | Indapamide | Amlodipine Besylate | ICH Acceptance Criteria |
| Linearity Range (µg/mL) | 3 - 15 | 10 - 50 | Correlation coefficient (r²) > 0.99 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | |
| Accuracy (% Recovery) | 99.0% - 101.0% | 99.0% - 101.0% | 98.0% - 102.0% |
| Precision (%RSD) | |||
| - Repeatability (Intra-day) | < 2.0% | < 2.0% | RSD ≤ 2% |
| - Intermediate Precision (Inter-day) | < 2.0% | < 2.0% | RSD ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | Reported | Reported | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) (µg/mL) | Reported | Reported | Signal-to-Noise ratio of 10:1 |
Data synthesized from published studies.[2][10]
Visualizations
Workflow for Validation of a Stability-Indicating Method
The following diagram illustrates the logical workflow for the validation of a stability-indicating analytical method, from initial development to final validation, incorporating forced degradation studies as a key component for proving specificity.
References
- 1. UHPLC-UV Method for Simultaneous Determination of Perindopril Arginine and this compound in Combined Dosage Form: A Stability-Indicating Assay Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Estimation of Amlodipine Besylate and Indapamide in a Pharmaceutical Formulation by a High Performance Liquid Chromatographic (RP-HPLC) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. scispace.com [scispace.com]
- 6. Analytical Method Validation Requirements in Stability Studies – StabilityStudies.in [stabilitystudies.in]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
- 10. bepls.com [bepls.com]
Assessing the influence of polymorphism on the in-vivo bioavailability of Indapamide hemihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the influence of polymorphism on the in-vivo bioavailability of Indapamide hemihydrate. While direct comparative in-vivo studies on different polymorphic forms of Indapamide are not extensively available in the public domain, this document synthesizes known data on the solid-state properties of its different forms and established principles of biopharmaceutics to infer potential impacts on bioavailability. This guide also presents standardized experimental protocols for the characterization of polymorphic forms and the in-vivo assessment of bioavailability, drawing from existing literature on Indapamide formulations.
Understanding Polymorphism and its Potential Impact on Bioavailability
Polymorphism refers to the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice. These different forms, known as polymorphs, can exhibit distinct physicochemical properties, including solubility, dissolution rate, melting point, and stability. For orally administered drugs with low aqueous solubility, such as Indapamide, the dissolution rate is often the rate-limiting step for absorption. Therefore, different polymorphic forms can lead to variations in in-vivo bioavailability.
A study by Ghugare et al. has identified one polymorphic form (Form I) and three pseudopolymorphic forms (solvates) of Indapamide, which differ from the commercially available hemihydrate form.[1] While the in-vivo consequences of these differences have not been directly studied, it is a fundamental principle in pharmaceutics that a more soluble and faster-dissolving form of a drug will generally exhibit enhanced bioavailability.
dot
Caption: Relationship between solid-state forms and bioavailability.
Comparative Data on Indapamide Solid-State Forms
While direct comparative in-vivo bioavailability data for different polymorphs of this compound is lacking, the following table summarizes the known solid-state forms and their characterization, primarily based on the work of Ghugare et al.[1] The amorphous form's solubility data is included from a study by Wojnarowska et al., which highlights the potential for enhanced solubility compared to crystalline forms.[2][3]
| Solid-State Form | Key Physicochemical Properties / Characterization Highlights | Potential Influence on Bioavailability (Inferred) |
| Commercial Hemihydrate | The commonly used and therapeutically established form. | Serves as the baseline for bioavailability. |
| Polymorphic Form I | Shows distinct X-ray powder diffraction (XRPD) patterns and thermal properties (Differential Scanning Calorimetry - DSC) compared to the hemihydrate.[1] | Differences in crystal lattice energy could lead to altered solubility and dissolution, potentially affecting bioavailability. Without dissolution data, the direction of the effect is unknown. |
| Pseudopolymorphs (Solvates) | Three solvates (Solvate-I, Solvate-II, Solvate-III) have been identified, incorporating solvent molecules into the crystal structure. This is confirmed by Thermogravimetric Analysis (TGA).[1] | The presence of solvent molecules can significantly alter the crystal structure and its interaction with aqueous media. This could lead to different dissolution profiles and, consequently, bioavailability compared to the non-solvated forms. |
| Amorphous Form | Lacks a defined crystal structure. Exhibits significantly higher apparent solubility in various media (e.g., 151 mg/L in 0.1 M HCl at 37°C) compared to the crystalline form (106 mg/L under the same conditions).[2] | The higher solubility and potentially faster dissolution would be expected to lead to enhanced bioavailability, provided the form does not convert to a less soluble crystalline form in the gastrointestinal tract. |
Note: The absence of quantitative solubility and dissolution rate data for Polymorphic Form I and the pseudopolymorphs prevents a direct comparison with the commercial hemihydrate and amorphous forms.
In-Vivo Bioavailability of Indapamide: A Baseline
The following table presents a summary of pharmacokinetic parameters from a representative bioequivalence study of an Indapamide formulation in healthy volunteers.[4][5] This data serves as a baseline for the expected in-vivo performance of Indapamide but does not represent a comparison between different polymorphic forms.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 49.53 ± 5.53 | 47.79 ± 4.68 |
| Tmax (h) | 1.9 ± 0.6 | 2.0 ± 0.5 |
| AUC0-t (ng·h/mL) | 859.51 ± 160.92 | 840.90 ± 170.62 |
| AUC0-∞ (ng·h/mL) | 934.35 ± 190.60 | 919.52 ± 179.74 |
| t1/2 (h) | 22.49 ± 5.93 | 23.23 ± 4.48 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity; t1/2: Elimination half-life.
Experimental Protocols
Solid-State Characterization of Indapamide Polymorphs
The following are detailed methodologies for key experiments used in the characterization of Indapamide's solid-state forms, adapted from Ghugare et al.[1]
-
X-Ray Powder Diffraction (XRPD):
-
Instrument: An X-ray diffractometer equipped with a copper target X-ray tube.
-
Method: Samples are finely ground and packed into a sample holder. The analysis is performed over a 2θ range of 5° to 50° with a step size of 0.02° and a dwell time of 1 second per step. The X-ray source is operated at a voltage of 40 kV and a current of 40 mA.
-
-
Differential Scanning Calorimetry (DSC):
-
Instrument: A calibrated DSC instrument.
-
Method: 3-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference. The sample is heated from 30°C to 250°C at a constant heating rate of 10°C/min under a nitrogen purge (50 mL/min).
-
-
Thermogravimetric Analysis (TGA):
-
Instrument: A calibrated TGA instrument.
-
Method: 5-10 mg of the sample is placed in a platinum pan. The sample is heated from ambient temperature to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere. The weight loss as a function of temperature is recorded.
-
-
Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy:
-
Instrument: A Fourier transform infrared spectrometer with a DRIFT accessory.
-
Method: The sample is mixed with dry potassium bromide (KBr) in a 1:10 ratio. The mixture is then analyzed in the spectral range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
In-Vivo Bioavailability Study
The following is a representative protocol for a single-dose, randomized, two-way crossover bioequivalence study for Indapamide tablets, based on common practices from multiple studies.[4][5][6]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. Pharmacokinetics and bioequivalence study of two indapamide formulations after single-dose administration in healthy Chinese male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Comparative analysis of the effects of Indapamide on serum potassium and uric acid levels
A comprehensive guide for researchers and drug development professionals on the metabolic effects of Indapamide compared to other thiazide and thiazide-like diuretics.
This guide provides an objective comparison of the effects of Indapamide on serum potassium and uric acid levels, supported by data from clinical studies. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering a clear perspective on the metabolic profile of Indapamide in relation to other commonly prescribed diuretics, such as hydrochlorothiazide (HCTZ).
Data Presentation: Quantitative Comparison of Metabolic Effects
The following tables summarize the quantitative data from comparative studies, highlighting the differential effects of Indapamide and Hydrochlorothiazide on serum potassium and uric acid levels.
Table 1: Comparative Effects on Serum Potassium Levels
| Study/Analysis | Indapamide Dose | Comparator (HCTZ) Dose | Change in Serum Potassium (Indapamide) | Change in Serum Potassium (Comparator) | Key Findings |
| Roush et al. (Meta-Analysis)[1][2] | 1.5-2.5 mg/day | 12.5-50 mg/day | -0.1 mEq/L (relative to HCTZ) | Not directly stated, used as baseline | No detectable difference in the effects on serum potassium between Indapamide and HCTZ.[1][2] |
| Plante GE, Robillard C[3] | 2.5 mg/day | 50 mg/day | -0.46 mEq/L | -0.9 mEq/L | HCTZ was associated with a significantly higher incidence of hypokalemia (63%) compared to Indapamide (9%).[3] |
| Kreeft et al.[4] | 2.5 mg/day | 50 mg/day | -14.3% | -13.7% | Both drugs produced a similar decrease in serum potassium.[4] |
| Elliott WJ[5] | 2.5 mg/day | 25 mg/day | Data not specified | Data not specified | Both diuretics lowered serum potassium, with no statistically significant difference between them.[5] |
Table 2: Comparative Effects on Serum Uric Acid Levels
| Study/Analysis | Indapamide Dose | Comparator (HCTZ) Dose | Change in Serum Uric Acid (Indapamide) | Change in Serum Uric Acid (Comparator) | Key Findings |
| Roush et al. (Meta-Analysis)[1][2] | 1.5-2.5 mg/day | 12.5-50 mg/day | -0.2 mg/dL (relative to HCTZ) | Not directly stated, used as baseline | No detectable differences between HCTZ and Indapamide for metabolic effects, including uric acid.[1][2] |
| Elliott WJ[5] | 2.5 mg/day | 25 mg/day | +1.0 mg/dL (from 7.1 to 8.1 mg/dL) | +1.2 mg/dL (from 7.1 to 8.3 mg/dL) | Both diuretics increased serum urate, but the increase with Indapamide was significantly lower than with HCTZ.[5] |
| Kreeft et al.[4] | 2.5 mg/day | 50 mg/day | +26.7% | +25.7% | Both drugs produced a similar increase in serum uric acid.[4] |
| Hashida JG[3] | 1 mg/day & 2 mg/day | N/A | +0.5 mg/dL | N/A | Indapamide resulted in a mean increase in uric acid of 0.5 mg/dL.[3] |
| Tykarski A et al.[6] | 2.5 mg/day | 25 mg/day | No significant change | Significant increase | Hydrochlorothiazide increased plasma uric acid, while Indapamide did not significantly change it.[6] |
Experimental Protocols
The clinical studies cited in this guide employed rigorous methodologies to assess the metabolic effects of Indapamide and comparator diuretics. Below is a summary of the typical experimental protocols.
Study Design: Most studies were designed as randomized, double-blind, controlled trials, often with a crossover or parallel-group structure.[4][5] A placebo run-in period was commonly used to establish baseline measurements.[4] The duration of the active treatment phases typically ranged from several weeks to several months.[4][5]
Patient Population: Participants were generally adults with a diagnosis of essential hypertension.[4][5] In some studies, patients with specific characteristics, such as elevated baseline serum uric acid, were intentionally recruited to better assess the drug's effect on this parameter.[5] Exclusion criteria often included secondary hypertension, severe renal or hepatic impairment, and a history of gout.
Interventions: Patients were randomly assigned to receive either Indapamide or a comparator diuretic, such as hydrochlorothiazide, at specified daily doses.[4][5] Dosages were often selected to be equipotent in terms of their antihypertensive effects to allow for a focused comparison of their metabolic side effects.
Measurement of Serum Potassium and Uric Acid: Blood samples were collected at baseline and at various time points throughout the study. Serum potassium levels were typically measured using ion-selective electrodes.[7] Serum uric acid concentrations were determined using either a colorimetric method or a more specific enzymatic (uricase) method.[8][9]
Statistical Analysis: Statistical analyses were performed to compare the changes in serum potassium and uric acid from baseline between the different treatment groups. Paired t-tests or analysis of variance (ANOVA) were commonly used to determine the statistical significance of the observed differences.[5]
Mandatory Visualization
The following diagrams illustrate the key pathways and experimental workflows relevant to the comparative analysis of Indapamide.
Caption: Mechanism of action of Indapamide and HCTZ on the renal tubule.
Caption: A typical experimental workflow for comparative diuretic studies.
Caption: Signaling pathway of diuretic action on ion transporters.
References
- 1. What is the mechanism of Indapamide? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Exaggerated Elevation of Uric Acid With Hydrochlorothiazide and Indapamide | Consultant360 [consultant360.com]
- 4. Comparative trial of indapamide and hydrochlorothiazide in essential hypertension, with forearm plethysmography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-blind, randomized, placebo-controlled comparison of the metabolic effects of low-dose hydrochlorothiazide and indapamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Renal handling of uric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. wwwn.cdc.gov [wwwn.cdc.gov]
- 9. Comparison of serum uric acid assay by two different analyzers: Wet chemistry versus dry chemistry - Journal of Clinical and Experimental Investigations [jceionline.org]
Safety Operating Guide
Proper Disposal of Indapamide Hemihydrate in a Laboratory Setting
The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to established protocols for chemical waste management is not only a regulatory requirement but also a cornerstone of professional practice. This document provides essential, step-by-step guidance for the proper disposal of Indapamide hemihydrate, a pharmaceutical compound, within a laboratory environment.
This compound is not typically classified as an acute or listed hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is imperative to treat it as a non-RCRA pharmaceutical waste, which must not be disposed of in standard trash or flushed down the drain.[1][2][3] The recommended best practice for disposal is incineration through a licensed waste management facility to prevent environmental contamination.[2][3][4]
Hazard Classification and Disposal Overview
The following table summarizes the typical waste classification for this compound in a laboratory context. Final determination should always be confirmed with your institution's Environmental Health and Safety (EHS) department.
| Classification Category | Status | Disposal Guideline |
| RCRA Hazardous Waste | Not typically a P- or U-listed waste.[5][6] | Does not follow standard RCRA hazardous waste streams unless mixed with a listed waste. |
| Characteristic Waste | Unlikely to exhibit ignitability, corrosivity, or reactivity.[7] | Final determination required by the generator. |
| Pharmaceutical Waste | Yes (Non-RCRA Pharmaceutical Waste).[1] | Must be segregated for incineration. Not for landfill or drain disposal.[3][4] |
| Biohazardous Waste | No | Do not mix with biohazardous waste streams.[1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the standard operating procedure for the collection and disposal of waste this compound powder and contaminated labware.
1. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE to minimize exposure:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
-
For bulk quantities of powder, a dust mask or respirator may be required.
2. Waste Segregation
Proper segregation is the most critical step to ensure compliant disposal.
-
Designate a specific waste container solely for this compound and materials contaminated with it.
-
Do not mix this compound waste with other chemical waste streams, especially RCRA hazardous wastes (e.g., solvents, heavy metals), to avoid costly and complex disposal procedures.[1]
-
Keep this waste separate from regular laboratory trash and biohazardous waste.[1]
3. Containerization
Select a container that is appropriate for solid chemical waste:
-
The container must be made of a compatible material (e.g., a high-density polyethylene (HDPE) bucket or a securely sealable plastic bag).[8]
-
The container must be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid to prevent spills or release of dust.[9]
-
For items with sharp edges (like contaminated glassware), use a puncture-resistant container.
4. Waste Accumulation and Labeling
Collect waste at or near the point of generation.
-
Place waste this compound powder, contaminated consumables (e.g., weigh boats, gloves, wipes), and triple-rinsed empty stock containers directly into your designated waste container.
-
Affix a "Hazardous Waste" or other appropriate label as required by your institution to the container as soon as the first piece of waste is added.[9]
-
The label must clearly state:
-
The words "Hazardous Waste" (standard practice for all chemical waste)
-
The full chemical name: "this compound" (avoid abbreviations).[9]
-
The date accumulation started.
-
The name of the principal investigator or lab manager.
-
5. Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure the container is kept closed at all times except when adding waste.[9]
-
Store the container away from incompatible materials.
6. Arranging for Final Disposal
Once the container is full or you are ready to dispose of it, contact your institution's Environmental Health and Safety (EHS) department.
-
Follow your facility's specific procedures for requesting a chemical waste pickup.
-
The final disposal method will be incineration at a licensed facility, which will be managed by your EHS department and their contracted waste vendor.[2][4]
Regulatory Accumulation Limits
While this compound is not an acute hazardous waste, it is crucial for all laboratory personnel to be aware of the accumulation limits for regulated hazardous wastes, as these dictate the required frequency of disposal pickups.
| Waste Category | Maximum Accumulation Volume in SAA | Time Limit for Removal from SAA |
| Hazardous Waste | 55 gallons | Within 3 calendar days of reaching the limit. |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kilogram (solid) | Within 3 calendar days of reaching the limit. |
| Data sourced from University of Pennsylvania EHRS Guidelines. [1 from step 1] |
Mandatory Visualizations
Disposal Decision Workflow for this compound
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 2. easyrxcycle.com [easyrxcycle.com]
- 3. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 4. usbioclean.com [usbioclean.com]
- 5. dep.wv.gov [dep.wv.gov]
- 6. pca.state.mn.us [pca.state.mn.us]
- 7. epa.gov [epa.gov]
- 8. documents.uow.edu.au [documents.uow.edu.au]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistical Information for Handling Indapamide Hemihydrate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for Indapamide hemihydrate, a pharmaceutical compound requiring careful management in a laboratory setting.
Personal Protective Equipment (PPE)
Adherence to proper PPE guidelines is the first line of defense against accidental exposure. The following table summarizes the recommended personal protective equipment for handling this compound based on safety data sheets.
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1][2][3] |
| Skin | Fire/flame resistant and impervious clothing | - |
| Chemically compatible gloves | Must satisfy EU Directive 89/686/EEC and EN 374[1][3] | |
| Respiratory | Full-face respirator | To be used if exposure limits are exceeded or irritation occurs[3] |
| Ventilation | Laboratory fume hood or other local exhaust ventilation | Recommended to minimize dust and aerosol formation[2] |
It is crucial to inspect gloves prior to use and to wash hands thoroughly after handling the compound.[1][3]
Operational and Disposal Plans
Handling:
-
Avoid all contact with skin and eyes.[2]
-
Prevent the formation of dust and aerosols.[2]
-
Work in a well-ventilated area, preferably using a laboratory fume hood or other forms of local exhaust ventilation.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.
Storage:
Disposal:
-
Dispose of this compound and its container in accordance with all applicable local, regional, national, and international regulations.[4]
-
Unused, excess, or expired material should be offered to a licensed hazardous material disposal company.[2]
-
Contaminated packaging should be disposed of in the same manner as the product itself.[2]
Emergency Procedures: Spill Response
In the event of a spill, a clear and immediate response is critical to contain the material and prevent exposure. The following workflow outlines the necessary steps for handling a spill of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
